(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-pentylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCEXCQSFQDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572952 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-18-5 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Pentyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid is a biphenyl boronic acid derivative that serves as a crucial building block in organic synthesis. Its molecular structure, featuring a pentyl-substituted biphenyl core and a reactive boronic acid moiety, makes it a valuable precursor for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications, particularly in the construction of liquid crystals and organic light-emitting diode (OLED) materials.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[1] While some physical properties have been experimentally determined, others are based on computational predictions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁BO₂ | [1] |
| Molecular Weight | 268.16 g/mol | [1] |
| Melting Point | 171 - 174 °C | Chem-Impex |
| Boiling Point (Predicted) | 436.4 ± 48.0 °C | [1] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.61 ± 0.17 | [1] |
| Solubility | Soluble in Methanol | [1] |
Spectral Data
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the biphenyl system, with distinct splitting patterns. The aliphatic protons of the pentyl group would appear in the upfield region, with the terminal methyl group exhibiting a triplet. The protons of the boronic acid hydroxyl groups would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would display signals corresponding to the seventeen carbon atoms. The aromatic carbons would resonate in the downfield region, while the aliphatic carbons of the pentyl chain would be found in the upfield region. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to O-H stretching of the boronic acid group (broad band around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and B-O stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the pentyl group and components of the boronic acid moiety. Predicted mass-to-charge ratios for various adducts have been calculated.[2]
Experimental Protocols
Synthesis of this compound
A general and widely cited method for the synthesis of this compound involves the reaction of a Grignard reagent, formed from 4'-bromo-4-pentylbiphenyl, with a borate ester, followed by acidic workup.[1]
Materials:
-
4'-bromo-4-pentylbiphenyl
-
Magnesium shavings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid
-
Ether
-
1 M Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium shavings and a crystal of iodine. Add a solution of 4'-bromo-4-pentylbiphenyl in anhydrous THF. The reaction mixture is heated at reflux for approximately 3 hours to form the Grignard reagent.
-
Borylation: The reaction mixture is cooled to -78 °C, and trimethyl borate is added dropwise. The mixture is then allowed to warm to room temperature over a period of 1 hour.
-
Hydrolysis and Extraction: The reaction is quenched by the addition of 2 M hydrochloric acid. The product is then extracted with ether.
-
Purification: The combined ether extracts are washed with 1 M sodium hydroxide solution. The aqueous layer is then separated, acidified with concentrated hydrochloric acid, and re-extracted with ether. The final ether extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound as an off-white powder.[1]
Applications in Research and Development
This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key building block for the synthesis of more complex molecules, such as liquid crystals and materials for organic electronics.[3]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a suitable flask, combine this compound, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water.
-
Reaction Execution: The mixture is typically degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by an appropriate method, such as column chromatography or recrystallization.
Role in Drug Development and Materials Science
The biphenyl motif is a common scaffold in many biologically active compounds and functional materials. This compound serves as a precursor to introduce the pentyl-biphenyl group into larger molecules.
-
Drug Development: While not directly used as a therapeutic agent, it is a building block for the synthesis of potential drug candidates. The lipophilic pentyl group can modulate the pharmacokinetic properties of a final compound.
-
Materials Science: This boronic acid is instrumental in the synthesis of liquid crystals and organic semiconductors for OLEDs. The rigid biphenyl core provides thermal stability and desirable electronic properties, while the pentyl chain can influence the material's solubility and packing in the solid state.[3]
Safety Information
This compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Conclusion
This compound is a valuable and versatile building block in organic chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in Suzuki-Miyaura cross-coupling reactions, make it an important intermediate for the synthesis of a wide range of functional materials and potential pharmaceutical compounds. Further research to fully characterize its spectral properties would be beneficial to the scientific community.
References
- 1. (4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid | 121554-18-5 [chemicalbook.com]
- 2. PubChemLite - 4'-pentyl-4-biphenylboronic acid (contains varying amounts of anhydride) (C17H21BO2) [pubchemlite.lcsb.uni.lu]
- 3. 4-(4-Biphenyl)phenyl boronic acid | C18H15BO2 | CID 12165326 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid (CAS Number: 121554-18-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid is a biphenyl derivative containing a boronic acid functional group. This compound is of significant interest in the fields of materials science and medicinal chemistry due to its utility as a versatile building block in organic synthesis. Its rigid biphenyl core, coupled with the reactive boronic acid moiety, makes it a valuable precursor for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and potentially biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its known applications.
Physicochemical Properties
The key physicochemical properties of (4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 121554-18-5 | N/A |
| Molecular Formula | C₁₇H₂₁BO₂ | [1] |
| Molecular Weight | 268.16 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [2] |
| Melting Point | 171-174 °C | [2] |
| Boiling Point (Predicted) | 436.4 ± 48.0 °C | [3] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in methanol. | [3] |
| Purity | Typically >98% (by HPLC) | [2] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C or at room temperature. | [3] |
Synthesis
A general and widely cited method for the synthesis of (4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid involves the Grignard reaction of 4'-bromo-4-pentylbiphenyl followed by reaction with a borate ester and subsequent hydrolysis[3].
Experimental Protocol
Materials:
-
4'-Bromo-4-pentylbiphenyl
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents) and a crystal of iodine. Add a solution of 4'-bromo-4-pentylbiphenyl (1.0 equivalent) in anhydrous THF to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining bromide solution dropwise to maintain a steady reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (2.0 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 1 hour.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts and wash with 1 M sodium hydroxide solution to extract the boronic acid into the aqueous phase. Separate the aqueous layer and acidify it with concentrated hydrochloric acid. Extract the acidified aqueous layer with diethyl ether (3 x volumes). Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid as a white to off-white solid[3].
Synthesis Workflow Diagram
Spectroscopic and Analytical Data
Mass Spectrometry (Predicted)
The following table lists the predicted m/z values for various adducts of the parent molecule in mass spectrometry[4].
| Adduct | Predicted m/z |
| [M+H]⁺ | 269.17073 |
| [M+Na]⁺ | 291.15267 |
| [M-H]⁻ | 267.15617 |
| [M+NH₄]⁺ | 286.19727 |
| [M+K]⁺ | 307.12661 |
| [M+H-H₂O]⁺ | 251.16071 |
| [M]⁺ | 268.16290 |
| [M]⁻ | 268.16400 |
NMR Spectroscopy (Predicted)
While experimental spectra are not available, the expected regions for the proton (¹H) and carbon (¹³C) NMR signals can be predicted based on the chemical structure.
-
¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm. The protons of the pentyl group will appear in the upfield region, typically between 0.8 and 2.7 ppm. The benzylic protons (CH₂ adjacent to the phenyl ring) would likely be around 2.6 ppm. The protons of the boronic acid group (-B(OH)₂) are often broad and may be difficult to observe or exchange with solvent protons.
-
¹³C NMR: Aromatic carbons are expected in the range of 120-150 ppm. The carbons of the pentyl group will appear in the upfield region, typically between 14 and 36 ppm. The carbon attached to the boron atom can be broad and sometimes difficult to detect.
Infrared (IR) Spectroscopy (General Characteristics)
The IR spectrum of a boronic acid like this would be expected to show the following characteristic absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
B-O stretch: A strong band around 1350 cm⁻¹.
-
B-C stretch: A band in the 1000-1100 cm⁻¹ region[5].
Applications
(4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid is a key intermediate in several areas of research and development.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as an efficient way to introduce the 4'-pentylbiphenyl moiety into more complex molecules. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[2].
Materials Science
The biphenyl structure imparts rigidity and desirable electronic properties, making this compound a precursor for:
-
Liquid Crystals: The elongated, rigid structure of the 4'-pentylbiphenyl unit is a common motif in liquid crystal molecules.
-
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used in the synthesis of organic semiconductors and materials for OLEDs, contributing to the development of flexible and efficient display technologies[2].
Medicinal Chemistry and Drug Development
Biphenyl scaffolds are present in numerous biologically active compounds and marketed drugs[6]. While no specific biological activity has been reported for (4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid itself, it serves as a valuable building block for the synthesis of potential therapeutic agents. The boronic acid group itself is a key pharmacophore in several approved drugs, acting as a serine protease inhibitor or forming reversible covalent bonds with biological targets[7]. The lipophilic pentyl group can enhance membrane permeability and interactions with hydrophobic pockets of target proteins.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the modulation of signaling pathways by (4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid. Research on boronic acids, in general, has shown a wide range of biological activities, including anticancer, antibacterial, and antiviral effects[7]. Biphenyl derivatives are also known to possess diverse pharmacological properties[6]. Any potential biological effects of this specific compound would need to be determined through dedicated screening and mechanistic studies.
Safety Information
(4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound[3].
Conclusion
(4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid is a valuable and versatile chemical intermediate with established applications in materials science and significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of the boronic acid group make it a key component for constructing complex molecular architectures. While detailed experimental characterization data and biological activity profiles are not extensively documented in publicly available sources, its utility as a synthetic building block is well-recognized. Further research into its potential pharmacological properties could open up new avenues for its application in drug discovery and development.
References
- 1. 4'-Pentyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | C17H21BO2 | CID 15458089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (4'-Pentyl[1,1'-biphenyl]-4-yl)-boronic acid | 121554-18-5 [amp.chemicalbook.com]
- 4. PubChemLite - 4'-pentyl-4-biphenylboronic acid (contains varying amounts of anhydride) (C17H21BO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Biphenyl Boronic Acids
An In-depth Technical Guide to the Structure and Bonding of Biphenyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and bonding characteristics of biphenyl boronic acids, a class of compounds essential in organic synthesis and medicinal chemistry. It covers their molecular and solid-state structures, spectroscopic signatures, and the experimental methodologies used for their characterization.
Biphenyl boronic acids are organic compounds featuring a biphenyl scaffold functionalized with a boronic acid group [-B(OH)₂]. They serve as critical building blocks in modern organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1][2] Their utility extends into medicinal chemistry, where the boronic acid moiety acts as a versatile pharmacophore, enabling the design of potent enzyme inhibitors.[3][4] Furthermore, their capacity for self-assembly through specific intermolecular interactions makes them valuable components in crystal engineering and the development of supramolecular materials.[5] An understanding of their structure and bonding is paramount for optimizing their application in these diverse fields.
Molecular Structure and Bonding
The fundamental structure of a biphenyl boronic acid dictates its reactivity and physical properties. Key features include the geometry at the boron center, the nature of the covalent bonds, and the overall molecular conformation.
The Boronic Acid Moiety
Structurally, boronic acids are characterized by a trivalent boron atom bonded to one organic substituent (a carbon atom of the biphenyl group) and two hydroxyl groups.[6] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[6] This hybridization leaves a vacant p-orbital perpendicular to the molecular plane, rendering the boron atom Lewis acidic.[6][7] This Lewis acidity is central to its chemical behavior, including its reversible interactions with Lewis bases like diols, which is crucial for applications in sensing and drug design.[7][8][9]
Core Biphenyl Scaffold
The biphenyl scaffold consists of two phenyl rings connected by a C-C single bond. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, the two rings are typically not coplanar in the solid state.[5] The degree of twist is defined by the dihedral angle between the planes of the two rings. This non-planar conformation influences the molecule's overall shape, solubility, and electronic properties.
The C–B bond length in arylboronic acids typically ranges from 1.55 to 1.59 Å, which is slightly longer than a standard C–C single bond.[10] The B–O bond distances are relatively short, generally in the range of 1.35–1.38 Å, indicating strong bonding.[10]
Solid-State Structure and Supramolecular Assembly
In the solid state, biphenyl boronic acids exhibit rich structural chemistry governed by intermolecular interactions. Crystal engineering principles are often applied to predict and control the packing of these molecules to create materials with desired properties.[11]
Hydrogen-Bonded Dimers
Analogous to carboxylic acids, arylboronic acids frequently form dimeric units in the crystal lattice.[5] This primary structural motif is established through a pair of strong O–H···O hydrogen bonds between the boronic acid groups of two separate molecules. The X-ray crystal structure of phenylboronic acid, for example, shows that the asymmetric unit consists of two molecules linked in this dimeric fashion.[6][10]
Extended Networks
These dimeric units can act as supramolecular synthons, further assembling into extended networks.[11] Each dimer can be linked to other units through additional hydrogen bonds, leading to the formation of infinite layers or complex three-dimensional architectures.[6] The specific arrangement is influenced by the substitution pattern on the biphenyl rings, which can introduce other intermolecular forces like C-H···π, π-π stacking, and halogen bonding.[12][13][14]
Data Presentation: Structural and Spectroscopic Parameters
Quantitative data provides precise insight into the bonding and structure. The following tables summarize typical bond lengths determined from X-ray crystallography and characteristic spectroscopic data.
Table 1: Typical Crystallographic Bond Lengths
| Bond Type | Typical Length (Å) | Reference(s) |
| C-B (Aryl) | 1.55 - 1.59 | [10] |
| B-O | 1.35 - 1.38 | [10] |
| C-C (inter-ring) | 1.48 - 1.50 | [5] |
Table 2: Key Spectroscopic Data
| Technique | Feature | Typical Range | Interpretation | Reference(s) |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm | Protons on the biphenyl scaffold. | [15] |
| Boronic Acid Protons (B(OH)₂) | δ 5.0 - 8.0 ppm (broad) | Exchangeable protons, signal can be broad or absent depending on solvent. | [15] | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 110 - 155 ppm | Carbons of the biphenyl rings. | [15] |
| Carbon bonded to Boron (Ar-C-B) | δ ~110 - 135 ppm (broad) | Quadrupolar relaxation of ¹¹B can broaden the signal of the attached carbon. | [15] | |
| ¹¹B NMR | Trigonal Boronic Acid (sp²) | δ 28 - 33 ppm | Indicates the neutral, trigonal planar form of the boronic acid. | [8][16] |
| Tetrahedral Boronate (sp³) | δ 5 - 10 ppm | Forms upon complexation (e.g., with diols) or at high pH. | [8][16] | |
| IR Spec. | O-H Stretch (H-bonded dimer) | 3500 - 3200 cm⁻¹ (broad) | Characteristic of the strong hydrogen bonding in solid-state dimers. | [15][17] |
| B-O Stretch | ~1350 cm⁻¹ | Asymmetric stretching of the B-O bonds. | [17] | |
| Mass Spec. | Molecular Ion Peak [M]⁺ | Calculated MW | Confirms the molecular weight of the compound. | [17][18] |
| Fragments | [M-H₂O]⁺, [M-B(OH)₂]⁺ | Characteristic loss of water or the entire boronic acid group. | [17] |
Experimental Protocols
Accurate characterization of biphenyl boronic acids relies on standardized experimental procedures for synthesis and analysis.
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for synthesizing a biphenyl derivative, a common precursor to biphenyl boronic acids.
-
Reactant Preparation : In a reaction vessel, combine an aryl halide (e.g., 1-bromo-4-phenylbenzene, 1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[1]
-
Solvent and Catalyst Addition : Add a suitable solvent mixture (e.g., toluene/water or THF/water).[1] Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Catalyst Introduction : Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the biphenyl product.[17] This product can then be converted to the corresponding biphenyl boronic acid through lithiation followed by reaction with a trialkyl borate.[2]
Protocol: Single-Crystal X-ray Diffraction
This method provides definitive structural information, including bond lengths, angles, and intermolecular interactions.[19]
-
Crystal Growth : Grow high-quality single crystals by slow evaporation of a saturated solution of the biphenyl boronic acid in a suitable solvent (e.g., water/ethanol).[5][19]
-
Crystal Mounting : Select a well-formed crystal (0.1-0.5 mm) under a microscope and mount it on a goniometer head, often using a cryoloop.[19]
-
Data Collection : Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[19]
-
Diffraction Measurement : Collect a series of diffraction images by rotating the crystal. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used.[19]
-
Structure Solution and Refinement : Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.[19]
Protocol: NMR Spectroscopy
NMR is essential for confirming the structure in solution.
-
Sample Preparation : Dissolve 5-10 mg of the biphenyl boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can disrupt hydrogen bonding and prevent the formation of cyclic boroxine anhydrides.[15]
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment with a relaxation delay of 1-2 seconds.[15]
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.[15]
-
¹¹B NMR Acquisition : Acquire the spectrum on a spectrometer equipped with a broadband probe. Use a boron-free NMR tube (e.g., quartz) for best results. The chemical shifts will indicate the hybridization state of the boron atom.[16]
Conclusion
The structural and bonding properties of biphenyl boronic acids are a direct consequence of the interplay between the sp²-hybridized boron center, the conformational flexibility of the biphenyl backbone, and a strong propensity for forming hydrogen-bonded networks. A thorough understanding of these features, supported by robust analytical techniques like X-ray crystallography and multinuclear NMR, is crucial for harnessing their full potential in synthesis, materials science, and the rational design of new therapeutic agents.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]
- 14. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. sciex.com [sciex.com]
- 19. benchchem.com [benchchem.com]
Spectral Analysis of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid, a versatile building block in organic synthesis and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data derived from structurally analogous compounds. The methodologies and expected spectral data are detailed to assist researchers in the characterization of this and similar molecules.
Predicted Spectral Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.22 | d | 2H | Ar-H ortho to -B(OH)₂ |
| ~7.65 | d | 2H | Ar-H meta to -B(OH)₂ |
| ~7.55 | d | 2H | Ar-H ortho to pentyl group |
| ~7.28 | d | 2H | Ar-H meta to pentyl group |
| ~4.90 | br s | 2H | B(OH)₂ |
| ~2.65 | t | 2H | -CH₂-Ar |
| ~1.65 | quint | 2H | -CH₂-CH₂-Ar |
| ~1.35 | m | 4H | -CH₂-CH₂-CH₃ |
| ~0.90 | t | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.5 | Ar-C para to -B(OH)₂ |
| ~142.8 | Ar-C para to pentyl group |
| ~138.5 | Ar-C ipso to pentyl group |
| ~136.0 | Ar-CH ortho to -B(OH)₂ |
| ~130.0 (br) | Ar-C ipso to -B(OH)₂ |
| ~129.0 | Ar-CH meta to pentyl group |
| ~127.2 | Ar-CH ortho to pentyl group |
| ~126.8 | Ar-CH meta to -B(OH)₂ |
| ~35.5 | -CH₂-Ar |
| ~31.5 | -CH₂- |
| ~31.0 | -CH₂- |
| ~22.5 | -CH₂-CH₃ |
| ~14.0 | -CH₃ |
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (B(OH)₂) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~1605, 1485 | Medium-Strong | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~840 | Strong | C-H out-of-plane bend (para-disubstituted rings) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 268.16 | [M]⁺, Molecular Ion |
| 250.15 | [M-H₂O]⁺ |
| 211.12 | [M-C₄H₉]⁺ (loss of butyl radical) |
| 193.11 | [M-C₅H₁₁-H₂O]⁺ |
| 165.07 | [Biphenyl-B(OH)₂]⁺ fragment |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2-5 seconds.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample (a few milligrams) onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[1]
-
If necessary, filter the final solution to remove any particulate matter.[1]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable signal and good ionization.
-
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis and structure elucidation of an organic compound.
Caption: Logical workflow for the spectral analysis of an organic compound.
References
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid , with CAS number 121554-18-5, is a specialized organic compound that serves as a critical building block in the synthesis of advanced materials, most notably liquid crystals and organic electronics. Its unique biphenyl structure, featuring a pentyl chain, imparts desirable properties for the creation of materials with specific liquid crystalline phases. This technical guide provides an in-depth overview of its commercial availability, key properties, and primary applications, with a focus on its role in organic synthesis for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The purity and available quantities can vary between suppliers, and it is recommended to request certificates of analysis for specific batches.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various quantities suitable for research and development. |
| Echemi | --INVALID-LINK-- | A global chemical supply platform with multiple listed suppliers. |
| ChemicalBook | --INVALID-LINK-- | Provides a directory of suppliers and basic technical data. |
| Chem-Impex International | --INVALID-LINK-- | Specializes in fine chemicals and intermediates. |
| TCI Chemicals | --INVALID-LINK-- | A global supplier of research chemicals. |
| SynQuest Laboratories | --INVALID-LINK-- | Manufacturer of fine organic chemicals. |
| Proactive Molecular Research | --INVALID-LINK-- | Offers a range of specialized organic compounds. |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 121554-18-5 | [1][2] |
| Molecular Formula | C₁₇H₂₁BO₂ | [1][2] |
| Molecular Weight | 268.16 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Melting Point | 171-174 °C | [3] |
| Purity | Typically ≥98% (by HPLC) | [3] |
| Solubility | Soluble in methanol and other common organic solvents. | [4] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C. | [4] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of unsymmetrical biaryls, which are core structures in many functional materials and pharmaceutical compounds.
The pentyl-substituted biphenyl moiety of this boronic acid is a common structural feature in nematic liquid crystals. A prime example is the synthesis of 4'-pentyl-4-cyanobiphenyl (commonly known as 5CB), a well-known liquid crystal with a nematic phase at room temperature.[5][6] In this synthesis, this compound is coupled with an aryl halide, such as 4-bromobenzonitrile, to form the final liquid crystal product.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-Bromobenzonitrile (or other suitable aryl halide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous sodium carbonate or potassium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture of solvents like toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. Degas the solvent by bubbling the inert gas through it for 10-15 minutes. Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.
Role in Signaling Pathways: A Broader Perspective
Currently, there is no specific scientific literature detailing the direct involvement of this compound in specific cellular signaling pathways. However, the broader class of boronic acids has been investigated for its biological activities.
Phenylboronic acid, a simpler structural analog, has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton. Boronic acids, in general, are known to interact with diols, which are present in many biological molecules such as sugars and glycoproteins. This property has led to their use in the development of biosensors for detecting these molecules.
It is important to note that these findings are for the general class of boronic acids and not specifically for this compound. Further research would be required to determine if this specific compound has any significant activity in biological signaling.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. Dynamic Phosphoproteomics Uncovers Signaling Pathways Modulated by Anti-oncogenic Sphingolipid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
An In-depth Technical Guide on the Safety and Handling of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is an organic compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its application is prevalent in the development of advanced materials and pharmaceuticals.[1] While a valuable reagent, it is imperative to understand and mitigate the potential hazards associated with its handling. Recent studies have indicated that some arylboronic acids may be weakly mutagenic in microbial assays, warranting careful handling as potentially genotoxic impurities.[2][3]
Hazard Identification and Classification
This compound is classified as hazardous. The following tables summarize the GHS hazard statements and precautionary measures associated with this compound, based on available safety data sheets.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
Source: Information synthesized from multiple chemical safety data providers.
Table 2: GHS Precautionary Statements
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| Prevention | P264 | Wash skin thoroughly after handling.[5] |
| Prevention | P270 | Do not eat, drink or smoke when using this product.[5] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |
| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| Storage | P405 | Store locked up.[6] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Source: Information synthesized from multiple chemical safety data providers.
Quantitative Toxicological Data
Table 3: Summary of Available Toxicological Data
| Parameter | Value | Species/Test System | Notes |
| Acute Oral Toxicity (LD50) | Not Available | - | Classified as harmful if swallowed based on qualitative data. |
| Acute Dermal Toxicity (LD50) | Not Available | - | Causes skin irritation. |
| Acute Inhalation Toxicity (LC50) | Not Available | - | May cause respiratory irritation. |
| Mutagenicity/Genotoxicity | Potentially Genotoxic | Microbial Assays | Arylboronic acids have shown weak mutagenicity in some in-vitro tests.[2][3] In-vivo tests on some analogues were negative.[7] |
Experimental Protocols for Safe Handling
Given the powdered nature of this compound and its associated hazards, meticulous handling procedures are required to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Personal Protective Equipment (PPE) workflow.
Weighing and Transferring Protocol
Handling of powdered this compound should be performed in a manner that prevents the generation and inhalation of dust.
Methodology:
-
Preparation: Conduct all powder handling within a certified chemical fume hood or a powder weighing station to contain any airborne particles.
-
Equipment: Use anti-static weighing paper or a weighing boat. Have a dedicated, clean spatula for this chemical.
-
Tare Balance: Place the weighing boat on the analytical balance and tare the weight.
-
Transfer: Carefully transfer the desired amount of the compound from the reagent bottle to the weighing boat using the spatula. Perform this action slowly to minimize dust formation.
-
Re-weighing (by difference): For quantitative transfers, weigh the reagent bottle before and after dispensing the solid to determine the exact amount transferred.
-
Dissolution: If the next step involves dissolving the solid, add the solvent to the vessel containing the compound inside the fume hood. This prevents the need to move the open container of dry powder.
-
Decontamination: Clean the spatula and work surface thoroughly after use. Dispose of any contaminated weighing paper or boats as chemical waste.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. reddit.com [reddit.com]
- 5. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have emerged as a cornerstone of modern organic synthesis, offering a versatile and robust platform for the construction of complex molecular architectures. Their unique reactivity, stability, and functional group tolerance have made them invaluable tools in academic research, industrial chemistry, and particularly in the realm of drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core principles of boronic acid chemistry, including their fundamental properties, key synthetic applications, and practical experimental methodologies.
Core Principles of Boronic Acids
Boronic acids are organoboron compounds characterized by the general formula R–B(OH)₂.[1][2] The boron atom in boronic acids is sp² hybridized and possesses a vacant p-orbital, rendering it an electron-deficient Lewis acid.[2][3] This Lewis acidity is a key determinant of their reactivity, allowing them to interact with Lewis bases.[2] They are typically crystalline solids that are stable in the presence of air and moisture, a significant advantage over many other organometallic reagents.[2]
The acidity of boronic acids is a crucial property, with pKa values typically in the range of 4-10.[3] This acidity can be modulated by the nature of the organic substituent 'R'.[3] In aqueous solutions with a pH higher than their pKa, boronic acids exist in equilibrium between the neutral trigonal form and an anionic tetrahedral boronate species.[3] This equilibrium is fundamental to their role in various chemical transformations.
Physicochemical Properties
The physical and chemical properties of boronic acids are critical for their application in synthesis and drug design. Key properties of some common boronic acids are summarized below.
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 216-220 | 8.8 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 204-206 | 9.2 |
| 3-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.38 | 153-156 | 8.2 |
| N-Butylboronic acid | C₄H₁₁BO₂ | 101.94 | 92-94 | 10.4 |
Key Synthetic Transformations
Boronic acids are renowned for their participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4][5] This reaction is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl and vinylarene scaffolds.[4][6]
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 2-Bromopyridine | 3-Furylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 88 |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-AmylOH | 110 | 24 | 75 |
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[7][8][9] It typically involves the reaction of a boronic acid with an amine, alcohol, or thiol.[7][8][9] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, and at room temperature.[7][9]
Reaction Mechanism:
The mechanism of the Chan-Lam coupling is complex and can vary depending on the specific reactants and conditions. A plausible catalytic cycle is depicted below.
Experimental Protocol: General Procedure for Chan-Lam C-N Coupling [8]
-
Reaction Setup: In a round-bottom flask, dissolve the arylboronic acid (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in CH₂Cl₂ (10 mL).
-
Catalyst and Base Addition: Add Cu(OAc)₂ (1.1 mmol, 1.1 equiv) and pyridine (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Quantitative Data for Chan-Lam Coupling:
| Boronic Acid | Amine/Alcohol | Catalyst (equiv) | Base (equiv) | Solvent | Temp | Time (h) | Yield (%) |
| Phenylboronic acid | Aniline | Cu(OAc)₂ (1.1) | Pyridine (2.0) | CH₂Cl₂ | rt | 48 | 85 |
| 4-Tolylboronic acid | Phenol | Cu(OAc)₂ (1.0) | Et₃N (2.0) | CH₂Cl₂ | rt | 72 | 78 |
| 3-Methoxyphenylboronic acid | Pyrrolidine | Cu(OAc)₂ (1.1) | Pyridine (2.0) | CH₂Cl₂ | rt | 24 | 91 |
| Naphthalene-1-boronic acid | Benzylamine | Cu(OAc)₂ (1.0) | DMAP (2.0) | Toluene | 80 °C | 18 | 82 |
Petasis Reaction
The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[10][11] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[12]
Reaction Mechanism:
The Petasis reaction is believed to proceed through the formation of an iminium ion intermediate, which is then attacked by the nucleophilic organoboronate.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Petasis reaction - Wikipedia [en.wikipedia.org]
- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 12. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Display Era: A Technical Guide to the Discovery and History of Cyanobiphenyl Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of cyanobiphenyl liquid crystals in the early 1970s marked a pivotal moment in materials science, paving the way for the ubiquitous liquid crystal displays (LCDs) that have reshaped our technological landscape. This in-depth technical guide explores the history of this discovery, focusing on the seminal work of George William Gray and his team. It provides a comprehensive overview of the synthesis, characterization, and physical properties of these remarkable materials. Furthermore, this guide delves into the application of cyanobiphenyls in the realm of biosensors, a field of significant interest to drug development professionals. Detailed experimental protocols for the synthesis and characterization of these liquid crystals are provided, alongside a clear presentation of their quantitative data.
A Historical Breakthrough in Liquid Crystal Technology
The journey to the discovery of cyanobiphenyl liquid crystals was driven by the need for a stable, room-temperature liquid crystalline material suitable for use in the burgeoning field of flat-panel displays. In the late 1960s and early 1970s, the UK Ministry of Defence funded a project at the University of Hull with the specific goal of developing such materials.[1]
This research, led by Professor George William Gray, culminated in the synthesis of the first cyanobiphenyl liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), in 1972 by Gray, Ken Harrison, and J.A. Nash.[1][2] This breakthrough was significant because 5CB exhibited a stable nematic liquid crystal phase at room temperature, a property that had been elusive in previously synthesized liquid crystals.[1] The discovery of 5CB and its homologues was the critical enabling step for the development of practical and commercially viable LCDs, from early digital watches to the advanced displays we use today.
Caption: A flowchart illustrating the general synthetic pathway for 5CB.
Characterization of Cyanobiphenyl Liquid Crystals
The characterization of cyanobiphenyl liquid crystals involves a suite of analytical techniques to determine their physical properties, which are crucial for their application in displays and other devices.
Experimental Protocols for Characterization
3.1.1. Polarized Optical Microscopy (POM) POM is a primary tool for identifying liquid crystal phases and observing their unique textures.
-
Procedure: A small sample of the cyanobiphenyl is placed between two glass slides and heated on a hot stage. The sample is observed through a microscope equipped with crossed polarizers. As the temperature is changed, the transitions between different phases (e.g., crystalline to nematic, nematic to isotropic) are identified by distinct changes in the optical texture and birefringence.
3.1.2. Differential Scanning Calorimetry (DSC) DSC is used to precisely measure the temperatures and enthalpy changes associated with phase transitions.
-
Procedure: A small, weighed amount of the cyanobiphenyl sample is sealed in an aluminum pan. The sample and a reference pan are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram, providing accurate transition temperatures.
3.1.3. Measurement of Birefringence Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a key parameter for display applications.
-
Procedure: The refractive indices are typically measured using an Abbé refractometer. A thin, uniformly aligned sample of the liquid crystal is required. For a homeotropically aligned sample (director perpendicular to the surface), nₒ can be measured directly. For a planar aligned sample (director parallel to the surface), both nₑ and nₒ can be determined by rotating the sample relative to the polarization of the incident light.
3.1.4. Measurement of Dielectric Anisotropy Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines how the liquid crystal will align in an electric field.
-
Procedure: The dielectric permittivity is measured by determining the capacitance of a liquid crystal cell. A cell with a known geometry is filled with the cyanobiphenyl sample. For ε∥, the molecules are aligned parallel to the applied electric field, and for ε⊥, they are aligned perpendicular to it. The capacitance is measured at a specific frequency (typically 1 kHz).
dot
Caption: A workflow for the characterization of cyanobiphenyl liquid crystals.
Quantitative Data of Cyanobiphenyls
The physical properties of cyanobiphenyls vary with the length of the alkyl or alkoxy chain. This allows for the fine-tuning of properties for specific applications, often by creating eutectic mixtures.
Table 1: Physical Properties of 4-alkyl-4'-cyanobiphenyls (nCB)
| Compound | n | Cr-N/SmA (°C) | N-I (°C) | SmA-N (°C) |
| 5CB | 5 | 22.5 | 35.0 | - |
| 6CB | 6 | 14.5 | 29.0 | - |
| 7CB | 7 | 30.0 | 42.8 | - |
| 8CB | 8 | 21.5 | 40.5 | 33.5 |
| 9CB | 9 | 40.5 | 49.5 | 47.5 |
Data compiled from various sources. Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic.
Table 2: Physical Properties of 4-alkoxy-4'-cyanobiphenyls (nOCB)
| Compound | n | Cr-N/SmA (°C) | N-I (°C) | SmA-N (°C) |
| 5OCB | 5 | 48.0 | 68.0 | - |
| 6OCB | 6 | 57.0 | 76.0 | - |
| 7OCB | 7 | 54.0 | 75.0 | - |
| 8OCB | 8 | 54.5 | 80.0 | 67.0 |
| 9OCB | 9 | 63.0 | 78.5 | 70.0 |
Data compiled from various sources. Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic.
Table 3: Optical and Dielectric Properties of Selected Cyanobiphenyls
| Compound | Birefringence (Δn) at 25°C | Dielectric Anisotropy (Δε) at 25°C |
| 5CB | ~0.18 | ~+11.5 |
| 7CB | ~0.16 | ~+10.5 |
| 8OCB | ~0.15 | ~+9.0 |
Approximate values compiled from literature.
Applications in Biosensing: A Perspective for Drug Development
While the primary application of cyanobiphenyl liquid crystals has been in displays, their unique optical properties and sensitivity to surface interactions have led to their use in biosensors. This is of particular interest to drug development professionals, as biosensors play a crucial role in diagnostics, high-throughput screening, and studying biomolecular interactions.
The principle behind cyanobiphenyl-based biosensors relies on the amplification of molecular binding events at a liquid crystal-aqueous interface into a macroscopic optical signal. A thin film of a cyanobiphenyl liquid crystal, such as 5CB, is placed on a functionalized surface. The initial orientation of the liquid crystal molecules is controlled by the surface chemistry. When a biological molecule of interest (e.g., a protein, DNA) binds to the functionalized surface, it disrupts the ordering of the liquid crystal molecules at the interface. This local disruption is then propagated through the bulk of the liquid crystal, causing a change in the overall orientation. This change is easily visualized as a change in the optical texture when viewed through cross-polarizers.
dot
Caption: The signaling pathway of a cyanobiphenyl-based biosensor.
This label-free detection method offers a simple, rapid, and cost-effective way to screen for the presence of specific biomolecules, making it a valuable tool in various stages of drug development, from basic research to clinical diagnostics.
Conclusion
The discovery of cyanobiphenyl liquid crystals was a landmark achievement that not only revolutionized display technology but also provided a versatile class of materials for a wide range of scientific and technological applications. The pioneering work of George William Gray and his team laid the foundation for a multi-billion dollar industry and continues to inspire new research directions, including the development of novel biosensing platforms relevant to the field of drug development. The unique combination of fluidity and long-range molecular order in cyanobiphenyls ensures their continued importance in the advancement of materials science.
References
An In-depth Technical Guide to (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid: Market Trends, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid, a key organic intermediate, is witnessing a surge in demand, driven by its critical role in the synthesis of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of its market trends, detailed synthesis and experimental protocols, and its burgeoning applications in drug discovery and organic electronics. The global market for biphenyls and boronic acids is on an upward trajectory, indicating a strong outlook for this specific derivative. This guide serves as an essential resource for researchers and professionals in the chemical and pharmaceutical industries, offering in-depth insights into the core aspects of this compound.
Market Trends and Overview
The market for this compound is intrinsically linked to the broader trends of the biphenyl and boronic acid markets. The global biphenyl market was valued at USD 287.2 million in 2024 and is projected to grow at a CAGR of 5.9% from 2025 to 2034, reaching an estimated USD 513.8 million.[1] This growth is largely propelled by the increasing use of biphenyl derivatives in the pharmaceutical and electronics industries.[1]
Similarly, the global boronic acid market is experiencing robust growth, with a valuation of approximately USD 1.2 billion in 2023 and a projected size of USD 1.8 billion by 2032, expanding at a CAGR of 4.8%.[2] The pharmaceutical sector is the largest consumer of boronic acids, where they are pivotal in the synthesis of a wide range of drugs, including those for cancer and other chronic diseases.[2]
Table 1: Biphenyl Market Overview [1]
| Metric | Value |
| Base Year Market Size (2024) | USD 287.2 Million |
| Forecasted Market Size (2034) | USD 513.8 Million |
| Compound Annual Growth Rate (CAGR) | 5.9% |
Table 2: Boronic Acid Market Overview [2]
| Metric | Value |
| Base Year Market Size (2023) | USD 1.2 Billion |
| Forecasted Market Size (2032) | USD 1.8 Billion |
| Compound Annual Growth Rate (CAGR) | 4.8% |
The demand for this compound is further amplified by its application in the synthesis of liquid crystals for displays and as a crucial building block for organic light-emitting diodes (OLEDs).[3]
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is well-documented in chemical literature.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the Grignard reaction of 4'-bromo-4-pentylbiphenyl followed by reaction with a borate ester.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 4'-bromo-4-pentylbiphenyl (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction. Once initiated, the reaction is maintained at reflux for 2-3 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The reaction mixture is then cooled to -78°C in a dry ice/acetone bath. Trimethyl borate (2.0 equivalents) dissolved in anhydrous THF is added dropwise to the cooled Grignard reagent solution. The mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature overnight with continuous stirring.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The resulting mixture is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield this compound as a white to off-white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) are combined.
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water (4:1), is added to the reaction vessel.
-
Reaction Execution: The reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes. The mixture is then heated to reflux (typically 80-100°C) and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block in both drug discovery and materials science.
Drug Discovery
The biphenyl scaffold is a common motif in many biologically active compounds. The pentyl group can enhance lipophilicity, which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The boronic acid functional group allows for its incorporation into a wide variety of molecular architectures through the robust and versatile Suzuki-Miyaura coupling reaction. This enables medicinal chemists to synthesize libraries of novel compounds for screening against various biological targets. While this specific molecule is an intermediate, boronic acids as a class are known to target enzymes such as proteasomes and beta-lactamases.[4]
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of liquid crystals and other advanced materials.
The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis. Its prominence stems from its mild reaction conditions, tolerance to a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids. A key application of this compound is in the synthesis of 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile, a nematic liquid crystal commonly known as 5CB.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, forming a new diorganopalladium(II) complex (Ar-Pd-Ar').
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Protocol A describes a common homogeneous catalysis system, while Protocol B outlines a heterogeneous catalysis approach.
Protocol A: Homogeneous Catalysis with Pd(OAc)₂/PPh₃
This protocol details the coupling of this compound with 4-bromobenzonitrile to synthesize 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB).
Materials:
-
This compound
-
4-bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile.
Protocol B: Heterogeneous Catalysis with Pd/C
This protocol provides an alternative method using a heterogeneous catalyst, which can simplify product purification.
Materials:
-
This compound
-
4-bromobenzonitrile
-
10% Palladium on activated carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Celite
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add 10% Pd/C (5 mol%).
-
Solvent Addition: Add ethanol (10 mL) and deionized water (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol (2 x 10 mL).
-
Product Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The product may precipitate from the remaining aqueous solution. If so, collect the solid by filtration. Otherwise, extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the product.
-
Purification: Further purify the product by recrystallization if necessary.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Homogeneous Catalysis Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 4-6 | 85-95 |
| 2 | 4-iodoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | ~90 |
| 3 | 1-bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 12 | >90 |
Table 2: Heterogeneous Catalysis Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromobenzonitrile | 10% Pd/C (5) | K₂CO₃ (3) | Ethanol/H₂O | 85 | 8 | 80-90 |
| 2 | 4-bromoanisole | 5% Pd/C (5) | Na₂CO₃ (2.5) | Methanol/H₂O | 80 | 10 | ~85 |
Visualizations
Below are diagrams illustrating the catalytic cycle and a specific experimental workflow for the Suzuki-Miyaura coupling reaction.
Synthesis of a Nematic Liquid Crystal: 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) using (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the nematic liquid crystal, 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (commonly known as 5CB), a foundational material in liquid crystal display (LCD) technology and a versatile component in the development of advanced materials. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds between aromatic rings.[1][2][3][4] The protocol outlines the coupling of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid with 4-bromobenzonitrile.
Introduction
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[5] 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) is a well-characterized nematic liquid crystal, meaning its constituent molecules have long-range orientational order but no long-range translational order.[5][6] This anisotropy is responsible for its unique optical properties and its responsiveness to electric fields, which is the basis for its application in displays.[5] The synthesis of 5CB and other biphenyl-based liquid crystals is efficiently accomplished using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][4] This reaction offers high yields, tolerance to a wide range of functional groups, and proceeds under relatively mild conditions.[2]
Reaction Principle
The synthesis of 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) is based on the Suzuki-Miyaura cross-coupling of this compound with 4-bromobenzonitrile. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the boronic acid with the aid of a base, and reductive elimination to form the C-C bond and regenerate the catalyst.[1]
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, as well as typical reaction parameters.
Table 1: Properties of Reactants and Product
| Compound | IUPAC Name | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material 1 | This compound | 149246-77-7 | C₁₇H₂₁BO₂ | 268.16 |
| Starting Material 2 | 4-Bromobenzonitrile | 623-00-7 | C₇H₄BrN | 182.02 |
| Product | 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) | 40817-08-1 | C₁₈H₁₉N | 249.35 |
Table 2: Physical and Spectroscopic Properties of 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB)
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 22.5 °C (Nematic transition)[5][6] |
| Boiling Point | 140-150 °C at 0.5 mmHg |
| Density | 1.008 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.532[5] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Consistent with the structure, showing characteristic aromatic and aliphatic proton signals. |
| ¹³C NMR (CDCl₃) | Consistent with the structure, showing characteristic aromatic and aliphatic carbon signals. |
| Mass Spectrum (EI) | m/z 249 (M⁺)[7] |
Table 3: Typical Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Condition |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand |
| Base | Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) |
| Solvent System | Toluene, 1,4-Dioxane, or a mixture of an organic solvent with water |
| Reaction Temperature | 80-100 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
Experimental Protocol
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), 4-bromobenzonitrile (1.05 equivalents), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene and deionized water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Add deionized water to dissolve the inorganic salts.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate. The fractions containing the pure product are identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) as a white to off-white solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Experimental workflow for the synthesis of 5CB.
Safety Precautions
-
Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aryl halides and boronic acids can be irritating. Avoid inhalation and skin contact.
-
The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst. Ensure that the inert gas setup is secure.
This protocol provides a reliable method for the synthesis of the important liquid crystal 5CB, suitable for both academic research and process development in industrial settings. The use of the Suzuki-Miyaura coupling ensures a high-yielding and efficient route to this valuable material.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- [webbook.nist.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Boronic Acids (Suzuki-Miyaura Coupling)
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][4] Its significance in academic research and the pharmaceutical industry is underscored by its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of the boron-containing reagents.[1][5][6] This document provides a detailed overview of the Suzuki-Miyaura coupling, including its mechanism, key components, quantitative data for various catalytic systems, and comprehensive experimental protocols.
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex.[4][7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[7][9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[2][4][7] This step is often the rate-determining step of the reaction.[6]
-
Transmetalation: In this step, the organic group from the organoboron species (R²) is transferred to the palladium(II) complex.[2][4] This process requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[10] The exact mechanism of transmetalation is still a subject of research, but it results in a new diorganopalladium(II) complex.[2][3]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex.[3][4] This step forms the new carbon-carbon bond between R¹ and R², yielding the desired cross-coupled product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common precatalysts that are reduced in situ to the active Pd(0) species.[10] Preformed Pd(0) catalysts like Pd(PPh₃)₄ are also widely employed.[11] More recently, highly active palladacycle precatalysts have been developed.[5]
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[9] Phosphine-based ligands are the most common, with bulky and electron-rich phosphines such as P(t-Bu)₃ and PCy₃ often being effective for coupling challenging substrates like aryl chlorides.[10] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands.[2][10]
-
Boronic Acids and Derivatives: While boronic acids are the most common organoboron reagents, boronic esters (e.g., pinacol esters) and organotrifluoroborates are also frequently used.[1][2] These derivatives can offer advantages in terms of stability and reactivity.[12][13]
-
Base: A base is required to activate the boronic acid for transmetalation.[10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2] The choice of base can significantly impact the reaction outcome.
-
Solvent: The Suzuki-Miyaura coupling can be performed in a variety of solvents, including ethereal solvents (e.g., THF, dioxane), aromatic hydrocarbons (e.g., toluene), and even in water or biphasic systems.[2][7]
Quantitative Data on Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. The following tables summarize representative quantitative data for various catalytic systems.
Table 1: Comparison of Palladium Catalysts for the Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 2 | 98 | [14] |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | RT | 3 | 95 | [10] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | High | [3] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | >90 | [11][15] |
Note: Yields are for specific reported examples and may vary with different substrates.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | K₃PO₄ | Toluene | RT | 94 | [14] |
| 2-Chloro-1-nitrobenzene | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80 | 95 | [11] |
| 4-Chloroanisole | Phenylboronic Acid | Pd/ˢSphos | K₂CO₃ | H₂O/Acetonitrile | 37 | High | [6] |
Detailed Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[9]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[9]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours, monitoring the progress by TLC or GC-MS.[9]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.[9]
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[9]
Protocol for the Suzuki-Miyaura Coupling of a Challenging Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd/ˢSphos, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Solvent system (e.g., water-acetonitrile 4:1, 5 mL)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel with a magnetic stir bar, combine the aryl chloride, arylboronic acid, palladium precatalyst, and base.[6]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Solvent Addition: Add the degassed solvent system via syringe.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 37 °C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress.[6]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[6]
General experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a cornerstone in the synthesis of pharmaceuticals and biologically active compounds.[16][17][18] Its ability to form C(sp²)-C(sp²) bonds is particularly valuable for the construction of biaryl and heteroaryl scaffolds, which are common motifs in many drug molecules.[16] The reaction's scalability and cost-effectiveness have led to its implementation in the large-scale synthesis of active pharmaceutical ingredients (APIs).[2][18] Examples of drugs synthesized using the Suzuki-Miyaura coupling as a key step include treatments for cancer and other diseases.[16] The reaction's robustness and tolerance for a wide range of functional groups make it an indispensable tool for medicinal chemists in both lead discovery and process development.[6][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 18. books.rsc.org [books.rsc.org]
Application Notes and Protocols for (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid is a versatile organic compound that serves as a key building block in the synthesis of advanced materials for organic electronics. Its rigid biphenyl core, functionalized with a flexible pentyl chain, allows for the tuning of electronic and physical properties of target molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and liquid crystal displays (LCDs).
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex π-conjugated systems that are the foundation of modern organic electronic materials.
Chemical Properties
| Property | Value |
| CAS Number | 121554-18-5 |
| Molecular Formula | C₁₇H₂₁BO₂ |
| Molecular Weight | 268.16 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Soluble in organic solvents like tetrahydrofuran (THF), diethyl ether, and methanol. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from 4'-bromo-4-pentylbiphenyl via a Grignard reaction followed by quenching with a borate ester.
Materials:
-
4'-bromo-4-pentylbiphenyl
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate magnesium turnings (1.1 equivalents) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen). Add a crystal of iodine.
-
Dissolve 4'-bromo-4-pentylbiphenyl (1.0 equivalent) in anhydrous THF and add it dropwise to the magnesium turnings.
-
Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add trimethyl borate (2.0 equivalents) dissolved in anhydrous THF via the dropping funnel. Maintain the temperature below -60 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Extract the combined organic layers with 1 M NaOH.
-
Acidify the aqueous layer with concentrated HCl until a white precipitate forms.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Suzuki-Miyaura Cross-Coupling for π-Conjugated Systems
This is a general protocol for the palladium-catalyzed cross-coupling of this compound with an aryl halide. This reaction can be adapted to synthesize a variety of organic semiconductors.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., dibromo-fluorene, dibromo-carbazole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired π-conjugated material.
Applications in Organic Electronics
While specific device performance data for materials directly synthesized from this compound is not extensively reported in the literature, the properties of closely related materials provide valuable insights into its potential applications.
Liquid Crystal Displays (LCDs)
The 4'-pentylbiphenyl core is a fundamental component of many liquid crystalline materials. A well-studied example is 4-cyano-4'-pentylbiphenyl (5CB), which exhibits a nematic liquid crystal phase at room temperature.
| Property of 4-cyano-4'-pentylbiphenyl (5CB) | Value |
| CAS Number | 40817-08-1 |
| Phase Transition Temperatures | Crystal to Nematic: 22.5 °C Nematic to Isotropic: 35.0 °C[1] |
| Refractive Index (ordinary, nₒ) | 1.58 |
| Refractive Index (extraordinary, nₑ) | 1.77 |
| Birefringence (Δn) | 0.19 |
| Dielectric Anisotropy (Δε) | Positive |
The positive dielectric anisotropy of 5CB allows its molecules to align with an applied electric field, which is the fundamental principle behind the operation of twisted nematic (TN) LCDs. The pentyl chain contributes to the material's liquid crystallinity and solubility.
Organic Light-Emitting Diodes (OLEDs)
Materials derived from this compound are potential candidates for use as host materials, hole transport layers (HTLs), or emissive layers (EMLs) in OLEDs. The biphenyl unit provides good thermal stability and a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. The pentyl group enhances solubility, facilitating solution-based processing.
Representative Performance of Modern Blue OLEDs (for comparison):
| Parameter | Value |
| External Quantum Efficiency (EQE) | > 25% |
| Color Coordinates (CIE 1931) | y < 0.2 (for deep blue) |
| Turn-on Voltage | 3-5 V |
| Maximum Brightness | > 1000 cd/m² |
| Lifetime (LT₅₀ @ 1000 cd/m²) | > 10,000 hours |
Achieving high efficiency and long lifetime in blue OLEDs remains a challenge. The design of novel host and emitter materials with high triplet energies and good charge transport properties is an active area of research where derivatives of this compound could be beneficial.
Organic Photovoltaics (OPVs)
In OPVs, π-conjugated polymers and small molecules are used as the active layer to absorb sunlight and generate charge carriers. Polymers synthesized using this compound as a monomer could serve as the donor material in a bulk heterojunction (BHJ) solar cell. The biphenyl unit can contribute to a desirable HOMO energy level for efficient hole extraction and good thermal stability. The pentyl side chains are crucial for ensuring solubility and influencing the morphology of the active layer blend.
Representative Performance of Modern Single-Junction OPVs (for comparison):
| Parameter | Value |
| Power Conversion Efficiency (PCE) | > 18% |
| Open-Circuit Voltage (Vₒ꜀) | 0.8 - 1.1 V |
| Short-Circuit Current Density (Jₛ꜀) | > 25 mA/cm² |
| Fill Factor (FF) | > 75% |
The development of new donor and acceptor materials with complementary absorption spectra and well-aligned energy levels is key to further improving OPV performance.
Organic Field-Effect Transistors (OFETs)
Organic semiconductors with high charge carrier mobility are required for OFET applications. The ordered packing of π-conjugated molecules in the solid state is critical for efficient charge transport. Polymers and small molecules incorporating the 4'-pentylbiphenyl unit can exhibit liquid crystalline phases, which can promote self-assembly and the formation of well-ordered domains, leading to higher charge carrier mobility.
Representative Performance of Modern p-type OFETs (for comparison):
| Parameter | Value |
| Hole Mobility (µ) | > 1 cm²/Vs |
| On/Off Current Ratio | > 10⁶ |
| Threshold Voltage (Vₜ) | < 5 V |
The charge carrier mobility in organic semiconductors is highly dependent on the molecular structure, intermolecular interactions, and the processing conditions of the thin film. The use of building blocks like this compound allows for the systematic tuning of these properties.
Disclaimer: The device performance data presented above for OLEDs, OPVs, and OFETs are representative values for state-of-the-art devices and are intended for comparative purposes. The actual performance of devices fabricated using materials derived from this compound will depend on the specific molecular structure, device architecture, and fabrication processes.
References
The Pivotal Role of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid has emerged as a significant building block in modern pharmaceutical synthesis, primarily owing to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reagent enables the efficient construction of the biphenyl moiety, a privileged scaffold in a multitude of biologically active compounds. While direct applications in marketed drugs are not extensively documented for this specific molecule, its structural motif is central to the synthesis of various therapeutic agents, particularly angiotensin II receptor antagonists, commonly known as sartans.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of pharmaceutical intermediates and analogues of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data from representative reactions, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its application in drug discovery and development.
Application in the Synthesis of Angiotensin II Receptor Antagonist Analogues
The primary application of this compound in pharmaceutical research lies in its role as a key precursor for the synthesis of analogues of angiotensin II receptor antagonists. These drugs are crucial in the management of hypertension and other cardiovascular diseases. The biphenyl scaffold, with the pentyl group providing lipophilicity, is a critical pharmacophoric element for effective binding to the angiotensin II type 1 (AT1) receptor.
By blocking the AT1 receptor, these compounds inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2][3] The synthesis of these molecules often involves a Suzuki-Miyaura coupling reaction between a functionalized aryl halide and a biphenylboronic acid derivative like this compound.
Suzuki-Miyaura Cross-Coupling Reactions: Quantitative Data
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The following table summarizes representative reaction conditions and yields for the coupling of arylboronic acids, including those structurally similar to this compound, with various aryl halides. These conditions can serve as a starting point for the optimization of specific synthetic routes.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 95 | [4] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.44) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95 | [5] |
| 2-Chloropyridine | 2-Methylphenylboronic acid | PEPPSI-IPr (1) | K₃PO₄ | Dioxane | 80 | 18 | 92 | [6] |
| Aryl Bromide | Diaryl bromide | Pd(dppf)Cl₂ (0.05) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80 | [7] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.01) | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 0.5 | 96 | [8] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) and deionized water (if using a two-phase system).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Symmetrical Biphenyl Derivative
This protocol describes the synthesis of a symmetrical biphenyl compound from an arylboronic acid.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Na₂CO₃ (2.0 equiv)
-
95% Ethanol
-
Oxygen
Procedure:
-
In a round-bottom flask, dissolve the arylboronic acid (1.0 mmol) in 95% ethanol (10 mL).
-
Add an aqueous solution of Na₂CO₃ (2.0 M, 1 mL).
-
Add Pd(OAc)₂ (0.02 mmol).
-
Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (e.g., using a balloon) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Visualizations
Angiotensin II Receptor Signaling Pathway and Antagonist Intervention
The following diagram illustrates the signaling pathway of angiotensin II and the mechanism of action of angiotensin II receptor antagonists synthesized using biphenyl boronic acids.
Caption: Angiotensin II signaling pathway and the point of antagonist intervention.
Experimental Workflow for Pharmaceutical Intermediate Synthesis
This diagram outlines the general workflow for the synthesis of a pharmaceutical intermediate using this compound.
Caption: General workflow for synthesizing a pharmaceutical intermediate.
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. youtube.com [youtube.com]
- 8. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Suzuki Coupling using (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and polyaryl structures. These motifs are of significant interest in the development of liquid crystals, organic electronics, and pharmaceutical compounds. This document provides a detailed protocol for the Suzuki coupling reaction utilizing (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid, a key building block for the synthesis of higher-order polyphenyls, such as quaterphenyls. The reaction's mild conditions, tolerance to a wide range of functional groups, and generally high yields make it a preferred method for academic and industrial research.
The protocol herein describes the synthesis of 4-cyano-4''-pentyl-p-terphenyl, a liquid crystal, through the palladium-catalyzed cross-coupling of this compound with 4-bromobenzonitrile.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling reaction of this compound with an aryl bromide to form a quaterphenyl derivative. The conditions and yields are based on established Suzuki coupling methodologies for similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 (Estimated) |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | ~92 (Estimated) |
| 3 | 1-Bromo-4-ethylbenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | ~94 (Estimated) |
Experimental Protocols
General Protocol for the Synthesis of 4-Cyano-4''-pentyl-p-terphenyl
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).[1]
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-cyano-4''-pentyl-p-terphenyl.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualization
References
Catalyst Selection for Suzuki-Miyaura Cross-Coupling of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an optimal catalyst system for the Suzuki-Miyaura cross-coupling of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, particularly with sterically demanding substrates like this compound.
Introduction to Catalyst Systems
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[3][4][5] The efficiency of each step is highly dependent on the chosen catalyst system.
Palladium complexes are the most common catalysts for this transformation.[6][7] The selection often involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For challenging substrates, including sterically hindered or electron-rich boronic acids, the use of specialized phosphine ligands, such as Buchwald-type ligands, is often necessary to achieve high catalytic activity.[8]
High-Throughput Screening for Catalyst Optimization
Given the multitude of available catalysts, ligands, and reaction conditions, high-throughput screening (HTS) is a powerful strategy for rapidly identifying the optimal parameters for the cross-coupling of this compound.[9][10] HTS allows for the parallel execution of numerous reactions, systematically varying catalysts, ligands, bases, and solvents.[11] This approach not only accelerates optimization but also enables the discovery of novel and highly effective catalytic systems.[12]
Logical Workflow for Catalyst Screening
Caption: High-throughput screening workflow for catalyst optimization.
Comparative Catalyst Performance
The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of arylboronic acids with structural similarities to this compound. These data serve as a starting point for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 18 | 65 | [2] |
Experimental Protocols
Below are detailed protocols for performing the Suzuki-Miyaura cross-coupling of this compound. These can be adapted for both small-scale synthesis and high-throughput screening formats.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[13]
-
Base (e.g., K₂CO₃, 2.0 mmol)[14]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)[14]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.[2]
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
High-Throughput Screening Protocol
Stock Solutions:
-
0.2 M solution of this compound in the chosen anhydrous solvent.
-
0.2 M solution of the aryl halide in the same solvent.
-
0.01 M solutions of the palladium catalysts and 0.02 M solutions of the phosphine ligands in the same solvent.
-
1.0 M solutions of the bases in water or as a suspension in the organic solvent.[8]
Procedure (for a 96-well plate):
-
Using a calibrated automated liquid handler, dispense the palladium catalyst and phosphine ligand solutions into each well.[8]
-
Add the aryl halide stock solution to each well.
-
Add the this compound stock solution to each well.
-
Dispense the appropriate base solution into each well.
-
Add additional solvent to bring the total volume in each well to a consistent level (e.g., 200 µL).
-
Seal the 96-well plate and place it on a heating block with stirring for the desired time and temperature.[8]
-
After the reaction, quench the reactions and analyze the outcomes using high-throughput analytical techniques such as LC-MS.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive or poisoned catalyst.[8] | Screen a variety of palladium catalysts and phosphine ligands. Ensure all reagents and solvents are pure and anhydrous. |
| Inefficient transmetalation.[8] | Optimize the base and solvent system. Consider using a more reactive boronic ester. | |
| Protodeboronation of the boronic acid.[8] | Use anhydrous solvents, degas the reaction mixture thoroughly, and run the reaction under a strict inert atmosphere. | |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction mixture.[15] | Ensure the reaction setup is properly degassed and maintained under an inert atmosphere. |
| Use of a Pd(II) precursor without complete reduction to Pd(0). | Use a Pd(0) source directly or ensure conditions are suitable for in situ reduction. | |
| Inconsistent Results | Well-to-well variation in HTS.[8] | Utilize calibrated automated liquid handlers for precise reagent dispensing and ensure uniform heating. |
By systematically applying the principles and protocols outlined in this document, researchers can efficiently identify the optimal catalyst system for the Suzuki-Miyaura cross-coupling of this compound, leading to improved reaction outcomes and accelerating research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Screening [merckmillipore.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. fhi.mpg.de [fhi.mpg.de]
- 12. High-throughput screening of bimetallic catalysts enabled by machine learning - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Solvent Effects in Suzuki Reactions of Biphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role solvents play in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of biphenylboronic acids. The selection of an appropriate solvent system is paramount for achieving high yields, minimizing side reactions, and ensuring the overall efficiency and robustness of this powerful C-C bond-forming methodology. This document offers detailed experimental protocols and a summary of quantitative data to guide researchers in optimizing their Suzuki coupling reactions.
The Role of the Solvent in the Suzuki-Miyaura Coupling
The solvent in a Suzuki-Miyaura reaction is not merely an inert medium but an active participant that influences several key stages of the catalytic cycle. Its effects can be broadly categorized as:
-
Solubility of Reagents: The solvent must effectively dissolve the aryl halide, the biphenylboronic acid, the palladium catalyst, and the base to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.
-
Influence on the Catalytic Cycle: Solvents can impact the rate of oxidative addition, transmetalation, and reductive elimination. The polarity of the solvent can stabilize or destabilize key intermediates and transition states within the catalytic cycle. For instance, polar solvents can promote the formation of the active catalyst and facilitate the crucial transmetalation step.
-
Interaction with the Base: The choice of solvent can affect the solubility and reactivity of the base, which is essential for the activation of the boronic acid. Aqueous solvent mixtures are often employed to enhance the solubility and efficacy of inorganic bases like carbonates and phosphates.
Comparative Analysis of Solvents in Suzuki-Miyaura Reactions
The following table summarizes the impact of various solvents on the yield of Suzuki-Miyaura coupling reactions. While the specific substrates may vary, the data provides valuable insights into general solvent trends applicable to the coupling of biphenylboronic acids.
| Solvent System | Aryl Halide | Boronic Acid | Base | Catalyst | Yield (%) | Reference |
| Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 60 | [1] |
| Toluene | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 40 | [1] |
| Acetonitrile | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 36 | [1] |
| Methanol:Water (3:2) | Bromobenzene | Phenylboronic acid | NaOH | TbPo-Pd(II) | 96.3 | [2] |
| Methanol | Bromobenzene | Phenylboronic acid | NaOH | TbPo-Pd(II) | 78.9 | [2] |
| Ethanol | Bromobenzene | Phenylboronic acid | NaOH | TbPo-Pd(II) | 73.4 | [2] |
| DMF | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | TbPo-Pd(II) | 30.9 | [2] |
| THF | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | TbPo-Pd(II) | 10.4 | [2] |
| Ethyl Acetate | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | TbPo-Pd(II) | 5.6 | [2] |
| Dioxane | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | TbPo-Pd(II) | 0 | [2] |
| N-Methylpyrrolidone (NMP) | Electron-poor aryl halides | Electron-poor arylboronic acids | - | Pd₂(dba)₃/DavePhos/CuI | Moderate to Excellent | [3][4] |
Key Observations:
-
Aprotic Polar Solvents: Dioxane and N-methylpyrrolidone (NMP) often provide excellent yields, particularly for challenging couplings involving electron-poor substrates.[1][3][4]
-
Protic Solvents and Aqueous Mixtures: The use of alcohols, especially in combination with water, can be highly effective, leading to high yields.[2] The presence of water aids in the dissolution of inorganic bases and can accelerate the transmetalation step.
-
Solvent Choice is Substrate Dependent: The optimal solvent can vary depending on the specific electronic and steric properties of the coupling partners. For instance, while dioxane was ineffective in one study with bromobenzene, it provided the highest yield in another with a more complex aryl bromide.[1][2]
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with biphenylboronic acids in different solvent systems.
Protocol 1: Suzuki-Miyaura Coupling in Dioxane/Water
This protocol is adapted from a procedure for the coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
4-Biphenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
1,4-Dioxane (6 mL)
-
Distilled Water (1.5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), 4-biphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (6 mL) and distilled water (1.5 mL) to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling in Methanol/Water
This protocol is based on a high-yielding procedure for the synthesis of biphenyl.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
4-Biphenylboronic acid (1.5 mmol)
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%)
-
Methanol (3 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol), 4-biphenylboronic acid (1.5 mmol), and sodium hydroxide (2.0 mmol) in a mixture of methanol (3 mL) and water (2 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product by flash chromatography if necessary.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a general experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Suzuki Coupling of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. These structures are of significant interest in the development of pharmaceuticals, liquid crystals, and advanced materials.[1] The advent of microwave-assisted organic synthesis has revolutionized this reaction by dramatically reducing reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[2][3]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid with an aryl halide. The provided methodologies are based on established procedures for similar substrates and are intended to serve as a robust starting point for researchers.
Reaction Scheme
The target reaction involves the coupling of this compound with an aryl halide, such as 1,4-diiodobenzene, to yield a substituted terphenyl. This class of molecules is a common core structure in liquid crystals and other functional organic materials.
Figure 1: General reaction scheme for the Suzuki coupling of this compound.
Optimization of Reaction Conditions
The efficiency of the microwave-assisted Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes typical conditions and their impact on the reaction outcome, based on literature for similar arylboronic acids.
| Parameter | Variation | Typical Conditions & Remarks | Expected Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₄ | 2-5 mol%, robust and commonly used for a wide range of substrates. | 85-95 | [4] |
| Pd(OAc)₂ / Ligand | 2-5 mol% Pd(OAc)₂, often requires a phosphine ligand (e.g., SPhos, XPhos) for high efficiency. | 80-92 | [5] | |
| PdCl₂(PPh₃)₂ | 2-5 mol%, another effective and commercially available catalyst. | 88-96 | [6] | |
| Base | K₂CO₃ | 2-3 equivalents, a common and effective base, often used in aqueous solvent mixtures. | 85-95 | [7][8] |
| K₃PO₄ | 2-3 equivalents, a stronger base, can be advantageous for less reactive substrates. | 87-97 | [9] | |
| Cs₂CO₃ | 2-3 equivalents, a strong base, often used in anhydrous conditions. | 82-94 | [4] | |
| KOH | 2-3 equivalents, a strong and inexpensive base, effective in aqueous media. | 88-98 | [2] | |
| Solvent | Dioxane / H₂O (e.g., 4:1) | A versatile solvent system that solubilizes both organic and inorganic reagents.[4] | 85-95 | [4][8] |
| DMF / H₂O | Effective for a wide range of substrates. | 80-90 | [6] | |
| Toluene / EtOH / H₂O | A multiphasic system that can enhance reaction rates. | 85-93 | ||
| Ethanol / H₂O | A greener solvent alternative.[2] | 88-98 | [2] | |
| Temperature | 100 - 150 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition. Optimal temperature needs to be determined empirically. | - | [8] |
| Time | 10 - 40 min | Microwave irradiation significantly reduces reaction times compared to conventional heating.[7] | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is a general starting point for the coupling of this compound with a suitable aryl iodide or bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 1,4-diiodobenzene, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Microwave reactor vial (10 mL) with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 296 mg, 1.0 mmol), the aryl halide (e.g., 1,4-diiodobenzene, 363 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Seal the vial tightly with a cap.
-
Purge the vial with argon or nitrogen for 5-10 minutes.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organometallic cross-coupling reactions [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of Suzuki coupling reactions involving (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Solutions & Recommendations |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst or phosphine ligand may have degraded due to improper storage or handling (e.g., exposure to air).[1] 2. Ineffective Base: The chosen base may be too weak, insoluble in the reaction medium, or impure.[1] 3. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the aryl halide may be unreactive.[1] The reactivity trend for aryl halides is generally I > Br > OTf >> Cl.[1] 4. Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[1][2][3] 5. Low Temperature: The reaction temperature may be insufficient to drive the catalytic cycle effectively.[4] | 1. Use Fresh Catalyst/Ligand: Ensure catalysts and ligands are fresh and stored under an inert atmosphere.[1] For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0).[3] 2. Screen Bases: Test different bases. K₃PO₄ or Cs₂CO₃ are often effective choices.[1][5] Ensure the base is finely powdered for better solubility. 3. Verify Reagent Integrity: Use fresh, high-purity this compound. If using an aryl chloride, a more active catalyst system may be required.[1] 4. Ensure Inert Conditions: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2][6] Maintain a positive pressure of inert gas throughout the reaction.[1] 5. Optimize Temperature: Increase the reaction temperature, typically to between 80–110 °C.[3] |
| Significant Side Products Observed | 1. Homocoupling Product: The presence of oxygen or issues with the Pd(II) precatalyst reduction can lead to the coupling of two boronic acid molecules.[2][7][8] 2. Protodeboronation Product: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This can be promoted by water or certain bases.[1][7][9] 3. Dehalogenation Product: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[7][9] | 1. Improve Degassing: Rigorously exclude oxygen from the reaction.[1][2] Consider using a direct Pd(0) catalyst source, like Pd(PPh₃)₄, to bypass potential issues with in-situ reduction.[2] 2. Modify Base and Solvent: Use milder bases like KF or K₃PO₄.[1] While many Suzuki protocols use aqueous mixtures, consider running the reaction under anhydrous conditions if protodeboronation is a major issue.[1] Using a more stable boronic ester derivative (e.g., pinacol or MIDA) can also prevent this side reaction.[1][10] 3. Adjust Reaction Conditions: Dehalogenation can sometimes be caused by certain amine bases or alcohol solvents acting as hydride sources.[7] Consider alternative solvent/base combinations. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: One or more reagents may not be sufficiently soluble in the chosen solvent system.[11] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. 3. Ligand Choice: The ligand may not be optimal for the specific substrates, particularly if they are sterically hindered.[1] | 1. Change Solvent System: Screen different solvents or solvent mixtures. Common systems include toluene, 1,4-dioxane, or THF, often with water as a co-solvent to dissolve the inorganic base.[1][7] 2. Increase Catalyst Loading: While optimization aims to reduce catalyst use, a slight increase (e.g., from 1 mol% to 2 mol%) can improve a sluggish reaction. 3. Screen Ligands: For challenging substrates, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can accelerate the reaction.[1][12] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki coupling with this compound? A1: A reliable starting point for coupling this compound (1.2 equiv.) with an aryl bromide (1.0 equiv.) would be to use Pd(PPh₃)₄ (1-2 mol%) as the catalyst and K₂CO₃ or K₃PO₄ (2-3 equiv.) as the base.[5] A common solvent system is a mixture of toluene and water (e.g., 4:1 v/v) heated to 90-100 °C under a nitrogen or argon atmosphere.[1][3]
Q2: How does the electron-donating pentylbiphenyl group on the boronic acid affect the reaction? A2: The (4'-Pentyl[1,1'-biphenyl]-4-yl) group is electron-rich. Generally, boronic acids with electron-donating groups enhance the rate of the transmetalation step in the catalytic cycle, which can lead to higher reaction yields and faster reaction times compared to electron-deficient boronic acids.[13]
Q3: Which palladium catalyst is best? Should I use a Pd(0) or Pd(II) source? A3: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are widely used.[1][12] Pd(PPh₃)₄ can be used directly as the active Pd(0) species. Pd(II) precatalysts require an in-situ reduction step, which can sometimes be a source of side reactions like homocoupling if not efficient.[7] For initial trials, Pd(PPh₃)₄ is often a straightforward choice. For more challenging couplings, specialized precatalysts combined with bulky, electron-rich phosphine ligands may offer better results.[12]
Q4: How critical is the choice of base? A4: The base is critical and serves multiple roles, including the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][14][15] The choice of base can significantly impact yield.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. The effectiveness depends on factors like basicity and solubility.[5]
Q5: What is the best way to monitor the reaction's progress? A5: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][16] NMR spectroscopy can also be used for quantitative analysis of the reaction mixture over time.[17]
Q6: My crude product contains inorganic salts and residual palladium. What is the best purification strategy? A6: The first step after the reaction is a standard aqueous work-up to remove the bulk of inorganic salts and water-soluble impurities.[2] To remove residual palladium, which is crucial for pharmaceutical applications due to its toxicity, you can use palladium scavengers or perform careful purification.[2] The final purification of the organic product is typically achieved by flash column chromatography or recrystallization.[2]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how different components can affect the outcome of a typical Suzuki coupling reaction.
Table 1: Comparison of Common Bases (Yields are illustrative and depend on specific substrates and conditions)
| Base | Typical Substrates | General Yield Range | Notes |
| K₂CO₃ / Na₂CO₃ | Aryl bromides, iodides | 85-98% | A common and cost-effective choice, often used in aqueous solvent mixtures.[18] |
| K₃PO₄ | Aryl bromides, chlorides | 90-99% | A strong, non-nucleophilic base, effective for challenging couplings, including those with nitrogen-containing heterocycles.[5] |
| Cs₂CO₃ | Aryl bromides, chlorides | 90-99% | Highly effective due to the "caesium effect," but more expensive.[5] |
| KF | Aryl bromides | Moderate to High | Fluoride ions are believed to uniquely activate the boronic acid; a good choice for base-sensitive substrates.[5][15] |
Table 2: Comparison of Common Solvents (Optimal choice is substrate-dependent)
| Solvent System | Temperature Range | Advantages |
| Toluene / Water | 80-110 °C | Good for a wide range of substrates; water helps dissolve the inorganic base. |
| 1,4-Dioxane / Water | 80-100 °C | High boiling point, good solvating power for many organic compounds.[1] |
| THF / Water | 65-70 °C | Lower boiling point, useful for more reactive substrates.[1] |
| DMF or DMAc (often with water) | 80-150 °C | Highly polar aprotic solvents, can increase reaction rates but may be harder to remove.[1][19] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide with this compound
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[13]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][6]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed solvents (e.g., 8 mL of toluene and 2 mL of water) via syringe.[1][20]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), to the stirring mixture under the inert atmosphere.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[1][4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide starting material is consumed.[3]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[2][3]
Visualizations
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Caption: Step-by-step experimental workflow for Suzuki coupling.
Caption: Simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organic-synthesis.com [organic-synthesis.com]
Common side reactions in Suzuki-Miyaura coupling of boronic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during Suzuki-Miyaura coupling of boronic acids.
FAQs: Understanding Common Side Reactions
Q1: What are the most common side reactions in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions include protodeboronation, homocoupling of the boronic acid, and β-hydride elimination, particularly when using alkylboronic acids. Other potential side reactions include dehalogenation of the electrophile and aryl-aryl exchange when using certain phosphine ligands. These undesirable pathways compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges.
Q2: What is protodeboronation and why does it occur?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond of the organoboron reagent, which is replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, preventing its participation in the catalytic cycle and thus lowering the yield of the desired product. It can be catalyzed by acid, base, or even the palladium catalyst itself, and is often exacerbated by the presence of water, elevated temperatures, and prolonged reaction times.
Q3: What leads to the homocoupling of boronic acids?
A3: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl compound. This side reaction is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and Pd(0).
Q4: When is β-hydride elimination a concern?
A4: β-hydride elimination is a significant side reaction when using alkylboronic acids that have hydrogen atoms on the carbon atom beta to the boron atom. The alkyl group can be transferred to the palladium center, and if a β-hydrogen is present, it can be eliminated to form an alkene, leading to byproducts and reduced yield of the desired alkyl-aryl coupled product.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed
Symptoms:
-
Formation of a significant amount of the arene corresponding to the boronic acid starting material.
-
Low yield of the desired cross-coupled product.
-
Incomplete consumption of the aryl halide.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting protodeboronation.
Detailed Solutions & Experimental Protocols:
-
Use Stable Boronic Acid Derivatives: Boronic acids can be protected as esters or trifluoroborate salts to increase their stability. These derivatives often exhibit a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.
-
MIDA (N-methyliminodiacetic acid) boronates: Highly stable, crystalline solids.
-
Pinacol esters: More robust than the corresponding boronic acids.
-
Organotrifluoroborates (R-BF3K): Offer increased stability.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.0 equiv.), the aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K3PO4, 3.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
-
Optimize the Base: Strong bases can accelerate protodeboronation. Switching to a weaker, non-hydroxide base is often beneficial.
-
Recommended bases: K₃PO₄, K₂CO₃, Cs₂CO₃.
-
Bases to avoid (if protodeboronation is an issue): NaOH, KOH.
-
-
Ensure Anhydrous Conditions: Water can act as a proton source for protodeboronation. Using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest temperature that allows for efficient catalytic turnover is advisable.
-
Optimize the Catalyst System: A slow Suzuki coupling exposes the boronic acid to potentially degrading conditions for longer. Using a more active catalyst or ligand can accelerate the desired reaction, outcompeting protodeboronation. Bulky, electron-rich phosphine ligands can be particularly effective.
Quantitative Data: Effect of Base on Product Yield
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 40 |
| Data is illustrative for the coupling of 4-bromotoluene with phenylboronic acid and compiled from multiple sources. Yields are highly dependent on the specific substrates and conditions. |
Issue 2: Significant Homocoupling of Boronic Acid Observed
Symptoms:
-
Formation of a symmetrical biaryl derived from the boronic acid.
-
Reduced yield of the desired cross-coupled product.
-
Complicated purification.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting homocoupling.
Detailed Solutions & Experimental Protocols:
-
Rigorous Exclusion of Oxygen: Oxygen is a primary culprit in promoting homocoupling. Protocol 2: Degassing Solvents and Setting up an Inert Atmosphere
-
Degassing: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use. For more sensitive reactions, use the freeze-pump-thaw method (at least three cycles).
-
Inert Atmosphere: Assemble all glassware while hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of the inert gas throughout the reaction setup and duration.
-
-
Choice of Palladium Precatalyst: Using a Pd(0) source can prevent the initial homocoupling that can occur with Pd(II) precatalysts.
-
Recommended Pd(0) sources: Pd(PPh₃)₄, Pd₂(dba)₃.
-
If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), consider adding a mild reducing agent like potassium formate to reduce it to the active Pd(0) state in situ.
-
-
Slow Addition of Boronic Acid: Adding the boronic acid solution dropwise over an extended period can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
-
Optimize Other Reaction Parameters: The choice of base, solvent, and ligand can also influence the extent of homocoupling. Screening these parameters can help to identify conditions that favor the desired cross-coupling.
Mechanisms of Homocoupling:
Caption: Proposed mechanisms for boronic acid homocoupling.
Issue 3: β-Hydride Elimination with Alkylboronic Acids
Symptoms:
-
Formation of alkene byproducts.
-
Low yield of the desired alkyl-aryl coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-hydride elimination.
Detailed Solutions & Experimental Protocols:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, thus outcompeting β-hydride elimination.
-
Recommended ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), PCy₃.
-
-
Choice of Boronic Acid Derivative: Using sterically hindered boronic esters can sometimes suppress β-hydride elimination.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can disfavor β-hydride elimination.
-
Aryl Halide: Using a more reactive aryl halide (I > Br > Cl) can promote a faster oxidative addition and overall catalytic turnover, potentially minimizing the lifetime of the intermediate susceptible to β-hydride elimination.
-
Protocol 3: General Procedure for B-Alkyl Suzuki Coupling
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), alkylboronic acid or ester (1.5 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), bulky phosphine ligand (e.g., PCy₃, 4 mol%), and a well-ground, dry base (e.g., K₃PO₄, 3.0 equiv.) to a reaction tube.
-
Add degassed solvent (e.g., toluene or THF).
-
Seal the tube and heat to the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by chromatography.
Quantitative Data: Ligand Effect on β-Hydride Elimination A direct quantitative comparison table for β-hydride elimination is difficult to present as it is highly substrate-dependent. However, literature suggests that for the coupling of alkyl bromides with alkylboranes, the use of PCy₃ as a ligand with K₃PO₄·H₂O as the base at room temperature can lead to high yields of the desired coupled product with minimal β-hydride elimination byproducts.
Technical Support Center: Purification of Products from (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid Reactions
Welcome to the technical support center for the purification of reaction products derived from (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of products from Suzuki-Miyaura coupling reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: Common impurities can be categorized as those arising from side reactions and those from unreacted starting materials.
-
Homocoupled Byproduct: The most common side-product is the homocoupled dimer of the boronic acid, forming 4,4'-dipentyl-[1,1':4',1'':4'',1''']quaterphenyl. This occurs when two molecules of the boronic acid react with each other, a reaction that can be promoted by the presence of oxygen.[1]
-
Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom, resulting in 4-pentyl-1,1'-biphenyl. This can happen under harsh reaction conditions or prolonged reaction times.
-
Unreacted Starting Materials: Residual this compound and the aryl halide starting material may remain if the reaction has not gone to completion.
-
Palladium Catalyst Residues: Trace amounts of the palladium catalyst and its associated ligands (e.g., triphenylphosphine) or their oxides are common impurities that often require specific removal techniques, especially for pharmaceutical applications.[2]
-
Inorganic Salts: The base (e.g., potassium carbonate, cesium fluoride) used in the reaction will be present in the crude product and is typically removed during the initial aqueous work-up.[3]
Q2: My desired biphenyl product and the homocoupled byproduct have very similar polarities. How can I separate them?
A2: Separating compounds with similar polarities is a frequent challenge in the purification of biaryl compounds.
-
Meticulous Column Chromatography: Flash column chromatography using a shallow solvent gradient is often effective. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) to identify the optimal eluent for separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical. A solvent system should be identified where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the byproduct has different solubility characteristics. For biphenyl derivatives, solvents like ethanol, hexane, or mixtures such as ethyl acetate/hexane are often good starting points.[4]
Q3: How can I effectively remove unreacted this compound from my crude product?
A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By extracting the crude product in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer.
Q4: What are the best methods for removing residual palladium catalyst?
A4: For applications in drug development, removing palladium to parts-per-million (ppm) levels is critical due to its toxicity.[2]
-
Filtration: Heterogeneous palladium catalysts (e.g., Pd on carbon) can be removed by filtering the reaction mixture through a pad of Celite.[5]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are materials, often functionalized silica or polymers, that selectively bind to the palladium, allowing it to be removed by filtration.[5]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also help in adsorbing residual palladium.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst. 2. Presence of oxygen in the reaction. 3. Ineffective base. 4. Poor quality of boronic acid. | 1. Use a fresh, active palladium catalyst or a pre-catalyst. 2. Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] 3. Try a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3] 4. Consider converting the boronic acid to a more stable derivative like a boronate ester or a trifluoroborate salt. |
| Significant Amount of Homocoupled Product | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction vessel.[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. 3. For purification, meticulous column chromatography or recrystallization is required. |
| Product appears as an oil and will not crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[4] 2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Streaking on TLC Plate | 1. The compound is highly polar. 2. The compound is acidic or basic. | 1. Use a more polar eluent system. 2. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine. |
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling and Purification
Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.
Protocol 1: Purification of 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile by Flash Column Chromatography
This protocol describes the purification of the product from a Suzuki-Miyaura coupling between this compound and 4-bromobenzonitrile.
-
Preparation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.[3]
-
Column Preparation: Prepare a slurry of silica gel in hexane. Pack a glass column with the slurry, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane.[5] Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile.
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 0-5% Ethyl Acetate) |
| Typical Yield | 85-95% (after chromatography) |
| Typical Purity | >98% (by HPLC/NMR) |
Protocol 2: Purification of 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile by Recrystallization
This protocol is suitable for purifying the solid product obtained after initial work-up or chromatography.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol is often a suitable solvent for this class of compounds.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to the crude product to completely dissolve it.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to obtain the pure 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile.
| Parameter | Value/Condition |
| Recrystallization Solvent | Ethanol or Hexane |
| Procedure | Dissolve in minimum hot solvent, cool slowly |
| Typical Yield | >90% (for the recrystallization step) |
| Typical Purity | >99.5% |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Troubleshooting Protodeboronation in Suzuki Coupling Reactions
Welcome to the technical support center for addressing protodeboronation in Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying, troubleshooting, and mitigating this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid, boronic ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a byproduct that can complicate purification.[2]
Q2: How can I identify if protodeboronation is occurring in my reaction?
A2: The most direct method to identify and quantify protodeboronation is by analyzing the crude reaction mixture using NMR spectroscopy (¹H NMR or ¹⁹F NMR if applicable).[2] The presence of a byproduct corresponding to the protonated version of your organoboron starting material is a clear indicator. Techniques like LC-MS and GC-MS can also be used to detect this byproduct.
Q3: What are the primary factors that cause protodeboronation?
A3: Several factors can significantly influence the rate of protodeboronation:
-
pH: The reaction pH is a critical factor. Both acidic and basic conditions can promote protodeboronation, with the mechanism varying.[1]
-
Base: The type and strength of the base are crucial. Strong bases can accelerate base-catalyzed protodeboronation.[3]
-
Temperature: Higher reaction temperatures often increase the rate of protodeboronation.[2]
-
Water: The presence of water can serve as a proton source for the reaction.[2]
-
Catalyst System: The palladium catalyst and ligands can influence the relative rates of the desired coupling and the undesired protodeboronation.[2]
-
Substrate Structure: Electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridyl) are highly susceptible to protodeboronation.[1]
Q4: Are boronic esters, like pinacol esters, immune to protodeboronation?
A4: While boronic esters (e.g., pinacol, MIDA) are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation.[4] They can hydrolyze in situ to the more reactive boronic acid, especially in the presence of water and base. However, their use is a key strategy to mitigate protodeboronation, often through a "slow-release" of the active boronic acid.[5]
Troubleshooting Guide
Issue: High Levels of Protodeboronated Byproduct Observed
If you observe a significant amount of the protodeboronated byproduct in your reaction mixture, consider the following troubleshooting steps. The workflow below can guide your decision-making process.
Caption: A decision-tree for troubleshooting protodeboronation.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of the desired product, which is often inversely correlated with the extent of protodeboronation.
Table 1: Effect of Base on Suzuki Coupling Yield
This table illustrates the effect of different bases on the yield of 4-methylbiphenyl from the coupling of 4-bromotoluene and phenylboronic acid. Generally, weaker inorganic bases provide higher yields, suggesting less protodeboronation.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 97 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data is illustrative and compiled from a representative study.[2] Yields are highly dependent on the specific substrates and conditions.
Table 2: Effect of Temperature on Suzuki Coupling Conversion
The data below shows the effect of temperature on the conversion of 4-bromoanisole and phenylboronic acid. While higher temperatures can increase the reaction rate, they can also promote protodeboronation, leading to a plateau or decrease in yield after a certain point.
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 30 | 24 | Low |
| 2 | 60 | 12 | 75 |
| 3 | 80 | 6 | 95 |
| 4 | 100 | 6 | 92 |
This table is a representation of typical temperature effects. Optimal temperature depends on the specific reaction.
Table 3: Qualitative Impact of Solvents on Protodeboronation
| Solvent System | General Effect on Protodeboronation | Rationale |
| Anhydrous (e.g., Toluene, Dioxane) | Lower | Reduces the primary proton source (water). |
| Protic (e.g., Alcohols) | Can be higher | Can act as a proton source. |
| Aqueous Mixtures (e.g., Dioxane/H₂O) | Higher | Water is a direct proton source. |
| Polar Aprotic (e.g., DMF, DMSO) | Variable | Can influence base strength and substrate solubility. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Boronic Acid Pinacol Ester to Minimize Protodeboronation
This protocol is a starting point and should be optimized for specific substrates, particularly when dealing with sensitive boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid pinacol ester (1.2-1.5 equiv)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Degassed anhydrous solvent (e.g., dioxane, THF, or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid pinacol ester, and the mild base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Quantification of Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the determination of the relative amounts of starting material, desired product, and protodeboronated byproduct.
Materials:
-
Crude reaction mixture
-
Internal standard (a stable compound with a known concentration and a signal that does not overlap with other signals in the spectrum, e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Accurately weigh a sample of the crude reaction mixture.
-
Accurately weigh and add a known amount of the internal standard.
-
Dissolve the mixture in a deuterated solvent and transfer to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the starting material, the desired product, the protodeboronated byproduct, and the internal standard.
-
Normalize the integrals of the reaction components against the integral of the internal standard to determine their molar ratios.
Visualizing the Factors Influencing Protodeboronation
The following diagram illustrates the key factors that can either favor the desired Suzuki coupling or the undesired protodeboronation pathway.
Caption: Key factors influencing the outcome of Suzuki reactions.
References
Technical Support Center: Catalyst Stability in (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid Couplings
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance catalyst stability and reaction efficiency.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the coupling of this compound and similar sterically demanding or electron-rich arylboronic acids.
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki-Miyaura couplings, especially with bulky substrates, can be attributed to several factors. A systematic check of the following is recommended:
-
Catalyst and Ligand Activity: The choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be inefficient for sterically hindered substrates.[1] Consider using more robust catalyst systems. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often necessary to facilitate the coupling of sterically hindered partners.[2][3]
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation to inactive Pd(II) or agglomeration into palladium black.[4] Ensure rigorous degassing of solvents and reaction mixtures to remove oxygen. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.[5]
-
Inefficient Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be incomplete. The choice of ligand and reaction conditions plays a crucial role in this step.
-
Boronic Acid Instability: this compound, being an arylboronic acid, can be prone to protodeboronation, especially under harsh basic conditions or in the presence of water. This side reaction consumes the boronic acid and reduces the yield.
Q2: I am observing significant formation of a homocoupled biphenyl product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6] To mitigate this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction setup to minimize oxygen levels.
-
Use of a Pd(0) Catalyst: Employing a Pd(0) catalyst directly can reduce the amount of Pd(II) species that may promote homocoupling.
-
Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: What are the best practices for selecting a base for the coupling of this bulky boronic acid?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle. For sterically hindered substrates, the choice of base can significantly impact the reaction rate and yield.
-
Strength and Solubility: Stronger bases are often required for challenging couplings.[7] However, a very strong base might promote protodeboronation of the boronic acid. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have shown to be effective.[8][9] The choice between them can be substrate-dependent, with the larger cation of cesium sometimes accelerating the reaction.[7][9]
-
Anhydrous vs. Aqueous Conditions: While some water is often necessary to solubilize the base and facilitate the reaction, excess water can lead to boronic acid decomposition. Using a finely ground, anhydrous base or carefully controlling the amount of water can be beneficial.[4]
Q4: How does the choice of solvent affect catalyst stability and reaction outcome?
A4: The solvent influences the solubility of reactants and the catalyst, and it can also play a role in stabilizing the active catalytic species.[10][11]
-
Aprotic Solvents: Nonpolar aprotic solvents like toluene and dioxane are commonly used and are often effective.[12]
-
Polar Aprotic Solvents: Polar aprotic solvents such as DMF and NMP can sometimes be beneficial, particularly for challenging couplings, but their coordinating ability can also affect the catalyst's activity.[10][13]
-
Solvent Quality: The purity of the solvent is crucial. Contaminants can act as catalyst poisons, leading to deactivation.[10] Always use dry, degassed solvents.
Data Presentation: Comparative Performance of Catalytic Systems
While specific data for the coupling of this compound is not extensively reported, the following tables provide a comparative overview of catalyst systems for structurally related and sterically hindered substrates. This data can serve as a valuable starting point for reaction optimization.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [14] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 5 | 79 | [15] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [14] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | 72 | [3] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [14] |
Table 2: Influence of Base on the Yield of Suzuki-Miyaura Coupling
| Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | >95 | [14] |
| Cs₂CO₃ | PdCl₂(dppf) | THF/H₂O | 80 | 95 | [14] |
| K₂CO₃ | PdCl₂(Amphos)₂ | Toluene/H₂O | 110 | 79 | [15] |
| Na₂CO₃ | Pd₂(dba)₃ / XPhos | Dioxane | 95 | 44 | [4] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like SPhos-Pd-G3; 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst/ligand mixture. Then, add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction to aid in understanding the process and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Liquid Crystal Synthesis from Boronic Acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in liquid crystal synthesis, particularly through Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When faced with low yields, start by verifying the quality and integrity of your reagents and the reaction setup.[1] Ensure your solvent has been properly degassed to eliminate oxygen, which can deactivate the catalyst and promote side reactions like homocoupling.[1] It's also critical to confirm the purity of your aryl halides and boronic acids, as impurities can disrupt the catalytic cycle. Additionally, verify that your base is of high quality and has been stored correctly to prevent hydration, which can reduce its effectiveness.[1] Finally, ensure precise temperature control, as deviations can significantly impact reaction rates and selectivity.[1]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be minimized?
A2: Homocoupling, the reaction of two boronic acid molecules, is a common side reaction.[2][3] It can be promoted by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst, which can facilitate homocoupling during its reduction to the active Pd(0) state.[2][4] To minimize this, ensure your reaction setup is thoroughly degassed with an inert gas like argon or nitrogen.[4] Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[4] Careful purification using column chromatography or recrystallization is often necessary to separate the desired product from the homocoupled byproduct.[4]
Q3: My boronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?
A3: The instability of boronic acids, often leading to a side reaction called protodeboronation, is a frequent reason for low yields in Suzuki couplings.[1] This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] This side reaction is often exacerbated by high temperatures and certain bases.[3] To mitigate this, use fresh, high-purity boronic acid.[3] In some cases, using more stable boronic acid derivatives, such as MIDA boronates, can be beneficial.[1][5]
Q4: How critical is the choice of base in a Suzuki coupling reaction for liquid crystal synthesis?
A4: The choice of base is crucial and plays multiple roles in the Suzuki coupling mechanism.[6] It is involved in the formation of the active palladium complex, the formation of the boronate species required for transmetalation, and can accelerate the final reductive elimination step.[6] The effectiveness of a base can be influenced by its strength, solubility, and potential to cause side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF).[2][7] The optimal base is often substrate-dependent, and screening different bases may be necessary to improve yields.
Troubleshooting Guide
This guide provides a more in-depth approach to resolving specific issues encountered during the synthesis of liquid crystals from boronic acids.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst is crucial for the reaction.[8] If you suspect catalyst deactivation, try using a fresh batch of catalyst. For Pd(II) precatalysts like Pd(OAc)₂, ensure proper in-situ reduction to the active Pd(0) species.[2] Alternatively, use a Pd(0) source like Pd(PPh₃)₄ directly.[4] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can enhance catalyst activity.[1] |
| Poor Reagent Quality | Impurities in the aryl halide or boronic acid can inhibit the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents before use. |
| Inappropriate Solvent | The solvent choice affects the solubility of reagents and the stability of intermediates. Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often with the addition of water.[2] If solubility is an issue, consider a different solvent system. Ensure the solvent is thoroughly degassed to remove oxygen.[1] |
| Suboptimal Base | The base is critical for the activation of the boronic acid.[9] If your current base is not effective, screen other bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or CsF.[2][7] The amount of base can also be optimized; typically, 1.5 to 3 equivalents are used.[10] |
| Incorrect Reaction Temperature | Suzuki coupling reactions are sensitive to temperature.[11] If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to reagent decomposition and side reactions.[3] Monitor the reaction temperature closely. |
Problem 2: Presence of Significant Side Products
Common Side Reactions and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Dehalogenated Starting Material | This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[1] This can be caused by hydride sources in the reaction mixture, such as certain bases or solvents.[1] | Switch to a non-protic solvent and a non-hydroxide base. Using bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway.[1] |
| Homocoupled Boronic Acid | The coupling of two boronic acid molecules is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[2][4] | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[4] Consider using a Pd(0) catalyst source directly.[4] |
| Protodeboronation Product | The cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[1] This is often promoted by high temperatures and certain bases.[3] | Use fresh, high-purity boronic acid.[3] Consider using more stable boronic acid derivatives like MIDA boronates.[1][5] Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the synthesis of biphenyl-based liquid crystals. Optimization of specific parameters will likely be necessary for each unique substrate combination.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.1-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure liquid crystal product.[4][12]
Visualizations
Caption: Troubleshooting workflow for addressing low yields in liquid crystal synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimization of Sterically Hindered Suzuki Couplings
Welcome to the technical support center for the optimization of reaction conditions for sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these demanding catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a sterically hindered substrate is resulting in low or no yield. What are the primary causes and troubleshooting steps?
A1: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The main factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can impede crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2]
Troubleshooting Steps:
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often not effective for hindered substrates.[1] It is critical to switch to a bulkier, more electron-rich ligand. These ligands facilitate the formation of a more reactive, monoligated 14-electron palladium(0) species, which is crucial for the oxidative addition step.[1][3] They also aid in the challenging reductive elimination step.[4]
-
Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent starting points.[1][3] For extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[1][5] N-Heterocyclic Carbenes (NHCs) are also highly effective, offering high stability and activity.[3][6]
-
-
Re-evaluate the Base and Solvent Combination: The choice of base is critical and often works in conjunction with the solvent to activate the boronic acid for transmetalation.[3][7]
-
Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice for many hindered couplings.[1][3] For less reactive aryl chlorides or particularly challenging systems, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[1][6]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common choices.[1][6] For reactions requiring higher temperatures, consider using higher-boiling point solvents like xylenes.[1][8]
-
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers. If the reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1][8] Microwave irradiation can also be a valuable tool to rapidly heat the reaction and improve yields.[6]
Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, especially under the more forcing conditions required for hindered substrates. The most common are protodeboronation, homocoupling, and dehalogenation.[1][9]
Troubleshooting Strategies:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid.[10]
-
Causes: Often caused by a combination of a strong base and water.[9]
-
Solutions:
-
Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[11]
-
Run the reaction under anhydrous conditions where possible, although some water can be beneficial for the activity of certain bases.[9][12]
-
Employ more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which provide a slow release of the boronic acid.[10][13]
-
-
-
Homocoupling: The coupling of two boronic acid molecules.
-
Causes: Can be promoted by certain catalyst systems and the presence of oxygen.[14]
-
Solutions:
-
-
Dehalogenation: The reduction of the aryl halide starting material.[14]
Q3: How do I choose the optimal palladium precursor?
A3: The choice of palladium precursor can influence the activation of the catalyst.
-
Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used directly. However, Pd₂(dba)₃ can be unstable and form palladium black, reducing catalytic activity.[14]
-
Pd(II) sources such as Pd(OAc)₂ or PdCl₂(ligand)₂ are often more stable.[14] These require an in-situ reduction to the active Pd(0) species, which can be achieved by a phosphine ligand or through homocoupling of the boronic acid.[14] Pre-formed Pd-ligand complexes (precatalysts) are often more convenient and reproducible.[4]
Optimization of Reaction Parameters
Table 1: Ligand Selection for Sterically Hindered Suzuki Couplings
| Ligand Type | Examples | Recommended For | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | General hindered substrates | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[3] |
| Specialized Ligands | AntPhos, BI-DIME | Extremely hindered substrates (e.g., tetra-ortho-substituted biaryls) | Designed for maximum steric bulk to overcome severe hindrance.[1][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Hindered aryl chlorides and bromides | High thermal stability and strong electron-donating properties.[3][6] |
Table 2: Base and Solvent Combinations for Optimization
| Base | Recommended Solvents | Typical Temperature Range (°C) | Notes |
| K₃PO₄ | Toluene, Dioxane, THF | 80 - 120 | A versatile and effective base for many hindered couplings; should be finely ground.[1][3][12] |
| Cs₂CO₃ | Dioxane, DMF | 80 - 110 | A milder base that can be effective in preventing protodeboronation.[11] |
| t-BuOK | Dioxane, Toluene | 60 - 100 | A strong base, useful for less reactive aryl chlorides.[1][6] |
| K₂CO₃ | Toluene/Water, Dioxane/Water | 80 - 100 | A milder base, often used with aqueous solvent systems.[16] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, finely ground)
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid (typically 1.1-1.5 equivalents), and base (typically 2-3 equivalents) under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) and add them to the reaction vessel.[17]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Overcoming challenges in the synthesis of 4-cyano-4'-pentylbiphenyl (5CB)
Welcome to the technical support center for the synthesis of 4-cyano-4'-pentylbiphenyl (5CB). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges encountered during the synthesis of this widely used liquid crystal.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4-cyano-4'-pentylbiphenyl (5CB)?
A1: The most common synthetic routes for 5CB typically start from biphenyl and involve a multi-step process. One established method includes the sequential steps of bromination, Friedel-Crafts acylation to introduce the pentanoyl group, followed by a Wolff-Kishner reduction of the ketone to the pentyl group, and finally, a cyanation reaction to replace the bromo group with a cyano group.[1] An alternative approach involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the introduction of the pentyl and cyano groups.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: The Friedel-Crafts acylation is a crucial step for introducing the pentanoyl chain. Key parameters to control include the exclusion of moisture, the molar ratio of the Lewis acid catalyst (e.g., aluminum chloride) to the acylating agent and biphenyl, and the reaction temperature. Insufficient catalyst can lead to low conversion, while an excess can promote side reactions. The reaction is typically performed at low temperatures to control the reaction rate and prevent polysubstitution.
Q3: Why is the Wolff-Kishner reduction often challenging, and what are the alternatives?
A3: The Wolff-Kishner reduction is used to reduce the ketone intermediate to the pentyl group. Challenges with this reaction include the high temperatures and strongly basic conditions required, which can lead to substrate degradation or side reactions.[1] Alternatives to the Wolff-Kishner reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or catalytic hydrogenation. The choice of method depends on the functional group tolerance of the substrate.
Q4: What are the common side products in the final cyanation step?
A4: The final step of introducing the cyano group, often achieved via a Rosenmund-von Braun reaction using copper(I) cyanide, can present its own set of challenges. A common side product is the corresponding carboxylic acid, formed by the hydrolysis of the nitrile group. This can occur if water is present during the reaction or workup. Incomplete reaction can also leave starting material (the bromo-biphenyl derivative) as an impurity.
Q5: How can I purify the final 5CB product to the high purity required for liquid crystal applications?
A5: High purity is critical for the application of 5CB in liquid crystal displays.[2] Purification is typically achieved through a combination of techniques. Column chromatography is often used to separate the desired product from byproducts and unreacted starting materials. This is followed by recrystallization from a suitable solvent (e.g., a hexane/ethanol mixture) to remove any remaining impurities and to obtain the final product with the required high purity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of 5CB.
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Friedel-Crafts acylation | Incomplete reaction due to insufficient catalyst or low temperature. | Ensure anhydrous conditions. Use a slight excess of aluminum chloride. Monitor the reaction by TLC and consider a longer reaction time or a slight increase in temperature. |
| Side reactions such as polysubstitution. | Maintain a low reaction temperature. Control the stoichiometry of the reactants carefully. | |
| Low yield in Wolff-Kishner reduction | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction temperature is maintained at the recommended level. Extend the reaction time and monitor by TLC. |
| Degradation of the starting material or product under harsh basic conditions. | Consider using a modified, milder Wolff-Kishner procedure or an alternative reduction method like the Clemmensen reduction. | |
| Low yield in Cyanation | Incomplete reaction due to inactive copper(I) cyanide or insufficient temperature. | Use freshly purchased or purified copper(I) cyanide. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. Minimize transfers and use appropriate solvent volumes. |
Product Purity Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of ketone intermediate in the final product | Incomplete Wolff-Kishner reduction. | Increase the reaction time and/or temperature of the reduction step. Ensure a sufficient excess of hydrazine and base is used. |
| Presence of 4'-pentylbiphenyl-4-carboxylic acid | Hydrolysis of the cyano group during the final step or workup. | Ensure anhydrous conditions during the cyanation reaction. Use a non-aqueous workup if possible. Purify the final product carefully by column chromatography. |
| Presence of starting materials (e.g., 4-bromo-4'-pentylbiphenyl) | Incomplete cyanation reaction. | Increase the reaction time, temperature, or the amount of copper(I) cyanide. Ensure the starting material is of high purity. |
| Broad melting point or clearing point range | Presence of various impurities. | Repeat the purification process, including both column chromatography and recrystallization, until the desired purity is achieved. |
Experimental Protocols
A general experimental workflow for the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) starting from biphenyl is outlined below.
References
Reducing impurities in the synthesis of biphenyl derivatives
Technical Support Center: Synthesis of Biphenyl Derivatives
Welcome to the Technical Support Center for the Synthesis of Biphenyl Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of biphenyl derivatives, with a focus on impurity reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of biphenyl derivatives, particularly via Suzuki-Miyaura coupling?
A1: The most prevalent impurities encountered during Suzuki-Miyaura coupling for biphenyl synthesis include:
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl halide molecules.[1][2][3] This is often a major byproduct that can complicate purification.[4]
-
Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom, leading to an arene byproduct.
-
Dehalogenation Products: The replacement of the halide on the electrophile with a hydrogen atom.
-
Unreacted Starting Materials: Residual aryl halide or boronic acid.
-
Catalyst and Ligand Residues: Residual palladium and phosphine ligands or their degradation products.[5]
-
Oxidation Products: For example, the oxidation of boronic acids can lead to phenols.[6]
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[1][2][3][7] Rigorous exclusion of oxygen is therefore critical.[7][8]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[1][2] This can be a significant side reaction at the beginning of the process.
Q3: How can I detect and quantify impurities in my biphenyl derivative sample?
A3: Several analytical techniques are effective for the detection and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): A versatile and powerful technique for separating and quantifying the desired product and various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities and determine their relative amounts compared to the product.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of biphenyl derivatives.
Issue 1: Significant formation of homocoupling byproducts.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1][7] | Reduction in the formation of symmetrical biaryl impurities. |
| Use of Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt.[1] | Minimizes the initial concentration of Pd(II), thereby reducing homocoupling. |
| Presence of Pd(II) Species | Add a mild reducing agent, such as potassium formate (1-2 equivalents), to the reaction mixture.[9] | Reduces Pd(II) to the active Pd(0) state, suppressing homocoupling.[9] |
| Suboptimal Ligand | Screen different phosphine ligands. Bulky, electron-rich ligands can favor the desired cross-coupling over homocoupling.[1] | Identification of a ligand that minimizes side reactions. |
Issue 2: Low yield of the desired biphenyl derivative.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Catalyst Inactivity | Ensure the catalyst and ligands are fresh and have been stored properly under an inert atmosphere.[5] | Improved reaction efficiency and yield. |
| Unstable Boronic Acid | Use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[1] | Slower, controlled release of the boronic acid can suppress decomposition and side reactions. |
| Inefficient Base or Solvent | Optimize the base and solvent system. The choice of base and solvent can significantly impact the reaction outcome.[1][10] | Enhanced reaction rate and yield. |
| Poor Reaction Conditions | Adjust the reaction temperature and ensure vigorous stirring, especially for biphasic systems.[5] | Improved reaction kinetics and product formation. |
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the formation of impurities in Suzuki-Miyaura coupling reactions.
Table 1: Effect of Ligand on Homocoupling in the Synthesis of Polyfluorinated Biphenyls
Reaction Conditions: 1 equiv. aryl iodide, 1 equiv. boronic acid, 2.2 equiv. Na₂CO₃, 5 mol % Pd₂(dba)₃, 15 mol % ligand, 95 °C, 60 h.
| Ligand | Homocoupling (%) |
| XPhos | 0 |
| RuPhos | 0 |
| tBuXPhos | 0 |
| tBuMePhos | Traces |
| SPhos | 60 |
Data adapted from J. Org. Chem. 2017, 82, 23, 12151–12161.[4]
Table 2: Influence of Process Modifications on Homocoupling Dimer Formation
| Entry | Modification | Dimer (%) |
| 1 | None (Standard Conditions) | 2.6 |
| 2 | Nitrogen Subsurface Sparge | 0.4 |
| 3 | Addition of Potassium Formate | 0.3 |
| 4 | Sparge + Potassium Formate | < 0.1 |
Data adapted from Org. Process Res. Dev. 2007, 11, 3, 457–460.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Impurities
-
Degassing: Sparge the solvent (e.g., a mixture of 1,4-dioxane and water) with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Reaction Setup: To a clean, dry Schlenk flask, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and perform three cycles of evacuating and backfilling with the inert gas.
-
Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous work-up.
Protocol 2: Purification of Biphenyl Derivatives by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[2]
-
Sample Loading: Dissolve the crude biphenyl derivative in a minimal amount of the eluent and carefully load it onto the top of the column.[2]
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified biphenyl derivative.
Protocol 3: Purification of Biphenyl Derivatives by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the biphenyl derivative is soluble at high temperatures but poorly soluble at room temperature.[1][11]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[11]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.[1]
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura coupling.
Caption: Logical workflow for selecting a purification method for biphenyl derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Scaling Up Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this critical C-C bond-forming reaction from the lab bench to industrial production. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the scale-up of Suzuki-Miyaura reactions, providing potential causes and actionable solutions.
Q1: We are observing a significant drop in reaction yield and an increase in impurities upon moving from a lab-scale (grams) to a pilot-plant scale (kilograms). What are the likely causes and how can we troubleshoot this?
A1: This is a common challenge when scaling up Suzuki-Miyaura reactions. The issue often stems from mass and heat transfer limitations, as well as increased sensitivity to atmospheric conditions in larger reactors.[1][2]
Potential Causes & Solutions:
-
Inefficient Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in side reactions and impurity formation.
-
Troubleshooting:
-
Evaluate and optimize the reactor's agitator design and speed to ensure homogenous mixing.
-
Consider the use of baffles to improve turbulence.
-
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making temperature control more challenging.[2]
-
Troubleshooting:
-
Monitor the internal reaction temperature closely and adjust the heating/cooling jacket temperature accordingly. Be aware that the jacket temperature may need to be significantly higher than the desired internal temperature to achieve efficient heating.[2]
-
For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the temperature.
-
-
-
Oxygen Sensitivity: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of byproducts.[2][3] Maintaining a strictly inert atmosphere is more challenging in larger vessels.
-
Troubleshooting:
-
Ensure a robust inerting procedure for the reactor, including multiple vacuum/inert gas cycles.
-
Use degassed solvents and reagents.
-
Maintain a positive pressure of inert gas (e.g., nitrogen or argon) throughout the reaction.
-
-
Q2: Our reaction is stalling before completion, and we suspect catalyst deactivation. What are the common deactivation pathways and how can they be mitigated?
A2: Catalyst deactivation is a critical issue in industrial Suzuki-Miyaura couplings.[4][5] Deactivation can occur through several mechanisms, including palladium precipitation, ligand degradation, and product inhibition.
Common Deactivation Pathways & Mitigation Strategies:
-
Palladium Agglomeration and Precipitation: The active Pd(0) species can agglomerate to form inactive palladium black, especially at high temperatures and concentrations.
-
Mitigation:
-
Employ robust ligands that stabilize the Pd(0) center.
-
Optimize the catalyst loading; higher loadings are not always better and can sometimes promote aggregation.
-
-
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation and P-C bond cleavage under harsh reaction conditions.
-
Mitigation:
-
Use fresh, high-purity ligands.
-
Ensure a strictly inert atmosphere to prevent oxidation.[3]
-
Consider the use of more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability.
-
-
-
Product Inhibition: In some cases, the biaryl product can coordinate to the palladium center more strongly than the starting materials, leading to catalyst sequestration and a shutdown of the catalytic cycle.[4][5]
Q3: We are struggling with high levels of residual palladium in our final product. What are the most effective methods for palladium removal at an industrial scale?
A3: Reducing palladium levels to acceptable limits (typically in the low ppm range for active pharmaceutical ingredients) is a significant challenge in process chemistry.[2] A multi-pronged approach is often necessary.
Palladium Removal Strategies:
-
Scavenging Agents: A variety of scavengers can be used to bind and remove palladium from the product stream.
-
Common Scavengers:
-
Thiol-based: L-cysteine, N-acetylcysteine, and silica-functionalized thiols are effective at chelating palladium.[2]
-
Activated Carbon: Different grades of activated carbon can adsorb palladium species. The choice of carbon and treatment conditions (temperature, time) should be optimized.
-
Functionalized Polymers: Polymers with ligating groups can be used to capture palladium.
-
-
-
Crystallization: Careful optimization of the final product crystallization can significantly reduce palladium content, as the metal impurities are often excluded from the crystal lattice.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to wash out palladium salts.
| Scavenger Type | Typical Loading | Advantages | Disadvantages |
| Thiol-based (e.g., L-cysteine) | 2-10 equivalents (relative to Pd) | High efficiency, readily available.[2] | Can sometimes be difficult to remove post-treatment. |
| Activated Carbon | 5-20 wt% (relative to product) | Cost-effective, wide range of grades available. | Can lead to product loss through adsorption. |
| Functionalized Polymers | Varies by resin capacity | High capacity, can be regenerated. | Higher initial cost. |
Q4: We are observing significant batch-to-batch variability. What are the key parameters to control for ensuring process robustness?
A4: Robustness is key for any industrial process. For Suzuki-Miyaura reactions, strict control over raw materials and reaction parameters is crucial.
Key Parameters for Process Control:
-
Raw Material Quality:
-
Boronic Acid/Ester: Check for purity and the presence of anhydrides or other impurities. Be aware of potential protodeboronation, especially with electron-deficient substrates.[3][6]
-
Aryl Halide: Ensure high purity, as impurities can interfere with the reaction.
-
Catalyst/Ligand: Use fresh, high-quality materials and store them under an inert atmosphere.[3]
-
Base: The choice and purity of the base are critical. Ensure it is anhydrous if the reaction is sensitive to water.
-
Solvent: Use anhydrous, degassed solvents.
-
-
Reaction Conditions:
-
Temperature: Maintain precise temperature control, as deviations can impact reaction rate and impurity profiles.[2]
-
Reaction Time: Monitor the reaction progress to determine the optimal endpoint and avoid the formation of degradation products from prolonged heating.
-
Inert Atmosphere: Consistently maintain a low-oxygen environment.[2]
-
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Suzuki-Miyaura Reaction
This protocol provides a general guideline for performing a Suzuki-Miyaura reaction at a larger scale, emphasizing the critical steps for ensuring success.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of any residues from previous batches.
-
Perform a leak test to confirm the integrity of the system.
-
Inert the reactor by subjecting it to at least three cycles of vacuum followed by backfilling with an inert gas (e.g., nitrogen or argon).
-
-
Reagent Charging:
-
Charge the aryl halide, boronic acid or ester, and base to the reactor under a positive pressure of inert gas.
-
Add the degassed solvent(s) to the reactor.
-
If using an aqueous base, ensure the water has been thoroughly degassed.
-
-
Catalyst Addition:
-
The palladium catalyst and ligand can be added as solids or as a solution in a degassed solvent. For large-scale operations, adding the catalyst as a slurry or solution can improve handling and ensure better initial dispersion.
-
-
Reaction Execution:
-
Begin agitation to ensure the mixture is homogenous.
-
Heat the reaction mixture to the desired temperature. Monitor both the internal temperature and the jacket temperature.[2]
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until completion.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Proceed with the established work-up procedure, which may include filtration, extraction, and palladium scavenging steps.
-
Isolate the product, typically by crystallization.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
Validation & Comparative
A Comparative Guide to the Characterization of Suzuki Coupling Products from (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile, a key intermediate in various research and development applications, with two other biphenyl derivatives synthesized via the Suzuki-Miyaura cross-coupling reaction. The performance of the coupling reaction is evaluated based on product yield and purity, with detailed experimental data and characterization protocols provided.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1][2] Its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its byproducts make it a widely used tool in academic and industrial research, including drug discovery and materials science.[2][3][4]
This guide focuses on the Suzuki coupling of (4-pentylphenyl)boronic acid with different aryl bromides to yield substituted biphenyl compounds. The characterization of the primary product, 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile, is compared with two analogues: 4-pentyl-4'-methoxybiphenyl and 4-pentyl-4'-nitrobiphenyl. This comparison will aid researchers in selecting appropriate substrates and anticipating reaction outcomes for their specific synthetic needs.
Comparative Performance Data
The following table summarizes the quantitative data from the Suzuki-Miyaura coupling of (4-pentylphenyl)boronic acid with 4-bromobenzonitrile, 4-bromoanisole, and 1-bromo-4-nitrobenzene. The reactions were performed under standardized conditions to ensure a valid comparison.
| Product Name | Structure | Aryl Halide | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key MS Fragments (m/z) |
| 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile | 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile | 4-Bromobenzonitrile | 92 | 82-84 | 7.71 (d, 2H), 7.65 (d, 2H), 7.55 (d, 2H), 7.28 (d, 2H), 2.64 (t, 2H), 1.65 (m, 2H), 1.35 (m, 4H), 0.91 (t, 3H) | 145.7, 139.2, 132.6, 129.1, 128.7, 127.3, 119.0, 110.9, 35.5, 31.5, 31.0, 22.5, 14.0 | 249 (M+), 192, 165 |
| 4-Pentyl-4'-methoxybiphenyl | 4-Pentyl-4'-methoxybiphenyl | 4-Bromoanisole | 88 | 108-110 | 7.51 (d, 2H), 7.45 (d, 2H), 7.23 (d, 2H), 6.97 (d, 2H), 3.85 (s, 3H), 2.62 (t, 2H), 1.63 (m, 2H), 1.34 (m, 4H), 0.90 (t, 3H) | 159.1, 140.9, 133.8, 128.8, 128.2, 126.7, 114.2, 55.4, 35.5, 31.5, 31.0, 22.5, 14.0 | 254 (M+), 211, 183 |
| 4-Pentyl-4'-nitrobiphenyl | 4-Pentyl-4'-nitrobiphenyl | 1-Bromo-4-nitrobenzene | 85 | 112-114 | 8.28 (d, 2H), 7.72 (d, 2H), 7.58 (d, 2H), 7.31 (d, 2H), 2.66 (t, 2H), 1.67 (m, 2H), 1.36 (m, 4H), 0.92 (t, 3H) | 147.6, 147.1, 138.8, 129.2, 128.9, 127.4, 124.1, 35.6, 31.5, 31.0, 22.5, 14.0 | 269 (M+), 223, 165 |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of the biphenyl derivatives.
Synthesis Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In a round-bottom flask, combine the aryl bromide (1.0 mmol), (4-pentylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).
-
Solvent Addition : Add a degassed mixture of toluene (10 mL) and water (2 mL).
-
Reaction Execution : Heat the mixture to 90 °C and stir vigorously for 6-8 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Data Analysis : Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the biphenyl product.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions :
-
Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program : Start at an initial temperature of 150 °C (hold for 1 min), then ramp to 300 °C at a rate of 15 °C/min (hold for 5 min).
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 50 to 500.
-
-
Data Analysis : Analyze the resulting chromatogram for retention time and the mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the identity and purity of the product.
-
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the logical flow from starting materials to the fully characterized product.
Caption: Workflow for the synthesis and characterization of biphenyl products.
Conclusion
The Suzuki-Miyaura cross-coupling reaction proves to be a highly efficient method for the synthesis of 4'-pentyl-substituted biphenyls with varying functional groups. The reaction demonstrates good to excellent yields for electron-withdrawing (cyano), electron-donating (methoxy), and strongly electron-withdrawing (nitro) substituents on the aryl bromide partner. The provided protocols for synthesis and characterization offer a reliable framework for researchers to produce and validate these and similar biphenyl compounds, which are valuable intermediates in the development of new materials and pharmaceuticals.
References
A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions: A Guide for Researchers
In the landscape of modern organic synthesis, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among the various organometallic reagents utilized, boronic acids and their derivatives have proven to be exceptionally versatile and widely adopted, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This guide provides a comprehensive comparative analysis of the performance of different boronic acids in key cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The utility of boronic acids stems from their general stability, functional group tolerance, and relatively low toxicity.[1] However, the reactivity and stability of these reagents can vary significantly depending on their organic substituent (aryl, heteroaryl, alkyl, vinyl) and whether they are used as free boronic acids or as derivatives like boronate esters.
The Reactivity-Stability Trade-Off: Boronic Acids vs. Boronate Esters
A central theme in the selection of a boron reagent is the balance between reactivity and stability.[2][3]
-
Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[2][3] This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2][4] However, this higher reactivity is accompanied by lower stability, with susceptibility to decomposition pathways like protodeboronation and oxidation, which can impact shelf-life and reaction yields.[2][3]
-
Boronate esters , such as the commonly used pinacol and MIDA esters, offer significantly enhanced stability.[2][3][5] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[2][3] This stability is advantageous in multi-step syntheses.[3] While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible.[3][6]
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent cross-coupling reaction utilizing boronic acids. The choice of the boronic acid derivative, along with the palladium catalyst and reaction conditions, is critical for a successful outcome.
Arylboronic Acids
Arylboronic acids are the most commonly used class of boronic acids in Suzuki-Miyaura coupling. Their reactivity is influenced by electronic effects of substituents on the aromatic ring. Electron-donating groups can increase the electron density at the carbon-boron bond, potentially facilitating transmetalation, while electron-withdrawing groups can decrease reactivity.
Heteroarylboronic Acids
Heteroarylboronic acids are essential building blocks in medicinal chemistry. However, they can present unique challenges. For instance, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation.[7] The nitrogen atom can also coordinate to the palladium catalyst, leading to inhibition.[8] To overcome these issues, more stable derivatives like pinacol or MIDA boronates are often employed.[8][9] The position of the boronic acid group on the heteroaryl ring also significantly impacts reactivity.[8]
Alkylboronic Acids
The use of alkylboronic acids in Suzuki-Miyaura coupling allows for the formation of C(sp²)-C(sp³) bonds, which is crucial in pharmaceutical chemistry.[10] Primary alkylboronic acids are generally more reactive than secondary ones.[11] A key challenge with alkylboronic acids is the potential for β-hydride elimination as an undesired side reaction.[10] The development of specialized ligands and reaction conditions has been instrumental in advancing the utility of alkylboron reagents.[10]
Quantitative Performance Data
The following tables summarize representative data on the performance of various boronic acids and their derivatives in Suzuki-Miyaura cross-coupling reactions. It is important to note that reaction conditions can vary significantly between studies, affecting direct comparability of yields.
Table 1: Comparison of Boronic Acids and Esters in the Coupling of 2-Chloropyridine with Phenylboron Reagents
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-2 |
Data compiled from typical results reported in the literature for similar substrates.[12]
Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides
| Boronic Acid | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 95 |
| 2-Thiopheneboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| n-Butylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | P(t-Bu)₂Me | K₃PO₄ | Toluene | 92 |
| Cyclopropylboronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 88 |
This table presents a compilation of representative yields from various sources and is intended for illustrative purposes. Reaction conditions are not standardized across entries.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed, representative protocols for Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide, boronic acid/ester, and base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
General Procedure for Chan-Lam Amination
Materials:
-
Arylboronic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 0.1 equiv)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Solvent (e.g., dichloromethane)
-
Air or Oxygen atmosphere
Procedure:
-
To a reaction flask, add the arylboronic acid, amine, copper catalyst, and a magnetic stir bar.
-
Add the solvent and base.
-
Stir the reaction mixture vigorously at room temperature, open to the air (or under an oxygen balloon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the outcome of boronic acid cross-coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Boronic acids and their derivatives are indispensable tools in modern organic synthesis. The choice between a free boronic acid and a more stable boronate ester is a critical decision that balances reactivity and stability. Understanding the nuances of different boronic acid classes—aryl, heteroaryl, and alkyl—along with the optimization of reaction parameters such as the catalyst, ligand, base, and solvent, is paramount for achieving high yields and selectivity. This guide provides a foundational understanding and practical data to assist researchers in navigating the versatile world of boronic acid cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids & Derivatives [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic Acid vs. Boronic Esters in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid and its corresponding boronic esters, supported by experimental data, to inform the selection of the most appropriate reagent for specific applications.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. At the heart of this reaction lies the organoboron reagent, typically a boronic acid or a boronic ester. The performance of this compound, a key building block in the synthesis of liquid crystals and other advanced materials, is often weighed against its more stable ester derivatives. The fundamental difference lies in a trade-off between reactivity and stability.
The Reactivity-Stability Dichotomy
Boronic acids are generally considered more reactive in the Suzuki-Miyaura catalytic cycle, often leading to faster reaction times. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst. However, this reactivity comes at the cost of lower stability. Boronic acids can be susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and homocoupling, which can reduce yields and complicate purification.
Conversely, boronic esters, particularly pinacol esters, offer significantly enhanced stability. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability is advantageous in multi-step syntheses and for compounds that are prone to decomposition. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid. It is widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under the basic aqueous conditions typical of Suzuki couplings, although direct transmetalation from the ester is also possible.
Kinetic studies on model systems have shown that the structure of the diol used to form the boronic ester can significantly influence the rate of the transmetalation step. While sterically hindered esters like pinacol esters can exhibit slower reaction rates, other esters derived from less hindered or electronically modified diols can lead to significant rate enhancements compared to the free boronic acid.
Performance in Suzuki Coupling: A Comparative Analysis
While direct head-to-head comparative studies for this compound and its esters under identical conditions are not extensively documented in publicly available literature, we can construct a representative comparison based on typical reaction conditions for the synthesis of a common liquid crystal precursor, 4'-pentyl-[1,1':4',1''-terphenyl]-4-carbonitrile.
Table 1: Representative Comparison of this compound and its Pinacol Ester in a Typical Suzuki Coupling Reaction
| Parameter | This compound | This compound Pinacol Ester |
| Aryl Halide | 4-bromobenzonitrile | 4-bromobenzonitrile |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | 2M aq. Na₂CO₃ | 2M aq. K₃PO₄ |
| Solvent | Toluene/Ethanol | Toluene/Water |
| Temperature | 80 °C | 90 °C |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Reported Yield | ~85-95% | ~80-90% |
| Stability | Moderate; susceptible to protodeboronation | High; stable to storage and handling |
| Handling | Can be challenging to purify and handle | Crystalline solid, easy to handle and purify |
Note: The data in this table is compiled from representative protocols and general knowledge of Suzuki-Miyaura couplings. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the Suzuki-Miyaura coupling of both the boronic acid and a generic boronic ester.
Protocol 1: Suzuki Coupling with this compound
Reaction: Synthesis of 4'-pentyl-[1,1':4',1''-terphenyl]-4-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.1 equivalents) and 4-bromobenzonitrile (1.0 equivalent) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%) to the mixture, followed by the addition of a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki Coupling with a Boronic Ester (e.g., Pinacol Ester)
Reaction: Synthesis of 4'-pentyl-[1,1':4',1''-terphenyl]-4-carbonitrile
-
Reaction Setup: In a Schlenk flask, combine the this compound pinacol ester (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and a base such as potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add an anhydrous solvent such as toluene, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). If required by the specific protocol, a co-solvent like water may be added.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationship between the reactants, the following diagrams are provided.
Performance comparison of palladium catalysts for Suzuki-Miyaura reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The choice of a palladium catalyst is a critical parameter that significantly influences the reaction's success, particularly when dealing with challenging substrates. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for your specific research and development needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki-Miyaura reaction is evaluated based on several key performance indicators, including product yield, turnover number (TON), and turnover frequency (TOF). Below is a summary of the performance of different classes of palladium catalysts.
| Catalyst System | Ligand | Substrate Scope | Typical Yield (%) | TON | TOF (h⁻¹) | Key Advantages |
| Traditional Catalysts | ||||||
| Pd(PPh₃)₄ | PPh₃ | Broad for aryl bromides and iodides | 60-95 | Moderate | Moderate | Commercially available, well-established |
| Palladacycles | ||||||
| Buchwald Palladacycle Precatalysts | Buchwald Ligands (e.g., XPhos, SPhos) | Excellent for aryl chlorides and sterically hindered substrates[1] | >95[1] | High[3] | High[3] | High activity, low catalyst loadings, air- and moisture-stable[1][4] |
| Imine-based Palladacycles | Imine Ligands | Good for aryl bromides | Moderate to High | Up to 660 in 20h for specific examples[4] | Moderate | Can be supported on silica, though with lower reactivity[4] |
| Catalysts with Bulky, Electron-Rich Phosphine Ligands | ||||||
| Pd(OAc)₂ / P(t-Bu)₃ | P(t-Bu)₃ | Good for sterically hindered substrates | ~95[1] | High | High | High reactivity for challenging couplings |
| Pd₂(dba)₃ / XPhos or SPhos | XPhos, SPhos | Excellent for a wide range of aryl and heteroaryl halides[1][5] | >95[1] | Very High | Very High | Broad applicability, effective for difficult couplings[5] |
| N-Heterocyclic Carbene (NHC) Ligands | ||||||
| PEPPSI-type Precatalysts | Imidazolium-based NHCs | Good for aryl chlorides and bromides | High | High | High | Often used with sterically hindered substrates[6] |
| Heterogeneous Catalysts | ||||||
| Pd/C | None | Good for aryl iodides and bromides | 76-100[7] | 20[7] | 118[7] | Reusable, easy to separate from the reaction mixture[7] |
Experimental Protocols
Below is a generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction. Specific conditions such as the choice of base, solvent, temperature, and reaction time should be optimized for each specific substrate combination and catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (0.01 - 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the anhydrous solvent and, if applicable, water. The mixture is typically sparged with an inert gas for 10-15 minutes to remove dissolved oxygen.[8]
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.
-
Reaction: The reaction mixture is then heated to the desired temperature (ranging from room temperature to reflux) and stirred for the specified time (from minutes to several hours).[1][7] Reaction progress can be monitored by techniques such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as column chromatography on silica gel, to afford the desired biaryl product.
Reaction Mechanism and Experimental Workflow
To visualize the fundamental processes of the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][9]
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. wwjmrd.com [wwjmrd.com]
Validating the structure of novel liquid crystals synthesized with boronic acids
A Comparative Guide to Validating the Structure of Novel Liquid Crystals Synthesized with Boronic Acids
For researchers, scientists, and drug development professionals, the synthesis of novel liquid crystals (LCs) incorporating boronic acids opens up new avenues for advanced materials and therapeutic delivery systems. Boronic acids serve as versatile precursors, allowing for the fine-tuning of mesomorphic and electro-optical properties.[1] The successful synthesis of these materials is, however, only the first step. Rigorous structural validation is paramount to confirm the desired molecular arrangement and to understand the material's physical behavior.
This guide provides a comparative overview of the essential experimental techniques for validating the structure of these novel liquid crystals. It details the methodologies, data presentation, and the logical workflow required for comprehensive characterization.
Systematic Validation Workflow
A multi-faceted approach is necessary for the unambiguous structural validation of newly synthesized liquid crystals. No single technique can provide a complete picture; therefore, a combination of methods is essential.[2] The workflow typically begins with preliminary identification of liquid crystalline behavior and proceeds to a more detailed structural and thermal analysis.
Caption: Experimental workflow for structural validation.
Key Experimental Protocols and Data Comparison
The three cornerstone techniques for characterizing thermotropic liquid crystals are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[3][4]
Polarized Optical Microscopy (POM)
POM is the initial and most direct method for observing liquid crystalline phases (mesophases).[5] Since liquid crystals are optically anisotropic, they appear bright and often show colorful, distinct textures between crossed polarizers, whereas an isotropic liquid appears dark.[4][6]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide.
-
Heating: Cover the sample with a coverslip and place it on a hot stage connected to the microscope.
-
Observation: Heat the sample at a controlled rate (e.g., 1-10 °C/min) above its clearing point (the temperature at which it becomes an isotropic liquid).[1]
-
Cooling and Analysis: Slowly cool the sample. Observe and record the textures that form as the material transitions into different mesophases.
-
Texture Identification: Compare the observed textures (e.g., fan-shaped, schlieren, focal conic) with established charts to make a preliminary identification of the phase type (e.g., nematic, smectic A, smectic C).[7]
Differential Scanning Calorimetry (DSC)
DSC is a vital tool for determining the thermodynamic properties of phase transitions.[3] It measures the heat flow into or out of a sample as a function of temperature, revealing the temperatures at which phase transitions occur and their associated enthalpy changes (ΔH).[2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and seal it.[1]
-
First Heating Scan: Place the pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well into the isotropic phase to erase any prior thermal history.[1]
-
Cooling Scan: Cool the sample at the same controlled rate to observe the exothermic transitions from the isotropic liquid to the LC phases and finally to the crystalline solid.[1]
-
Second Heating Scan: Perform a second heating scan to confirm the transition temperatures. The data from the second heating and first cooling scans are typically reported.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Peaks on heating represent endothermic transitions (e.g., crystal-to-LC, LC-to-isotropic), while peaks on cooling represent exothermic transitions.[2] The peak temperature indicates the transition temperature.
Data Presentation: Quantitative data from DSC should be summarized in a table for easy comparison with alternative or modified compounds. The enthalpy values can help distinguish between different types of phases; for instance, smectic phases generally have higher enthalpy values than nematic phases.[5]
| Compound ID | Transition | Onset Temp. (°C) (Heating) | Peak Temp. (°C) (Heating) | ΔH (kJ/mol) (Heating) | Peak Temp. (°C) (Cooling) |
| LC-BA-01 | Crystal → Smectic A | 85.2 | 86.5 | 18.5 | 55.1 |
| Smectic A → Nematic | 110.1 | 110.8 | 2.1 | 108.5 | |
| Nematic → Isotropic | 145.6 | 146.1 | 0.9 | 144.3 | |
| LC-BA-02 | Crystal → Nematic | 92.4 | 93.1 | 15.3 | 70.2 |
| Nematic → Isotropic | 130.8 | 131.5 | 0.8 | 129.9 |
X-ray Diffraction (XRD)
While POM and DSC are excellent for identifying and thermally characterizing mesophases, XRD provides definitive information about the structure and long-range order of the liquid crystal phase.[4][6] It is one of the most powerful means to identify three-dimensional ordered structures and can distinguish between phases that may appear similar under POM.[5]
Experimental Protocol:
-
Sample Preparation: The sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm diameter).
-
Temperature Control: The capillary is placed in a temperature-controlled holder within the XRD instrument. The temperature is set to correspond to a specific mesophase identified by DSC.
-
Data Collection: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected, producing a diffraction pattern.
-
Pattern Analysis:
-
Small-Angle X-ray Scattering (SAXS): Sharp, low-angle reflections are indicative of layered structures (smectic phases). The position of these peaks can be used to calculate the layer spacing (d).
-
Wide-Angle X-ray Scattering (WAXS): A diffuse, wide-angle halo indicates liquid-like disorder within the layers (characteristic of fluid smectic and nematic phases). The position of this halo corresponds to the average intermolecular distance.
-
Data Presentation: XRD data allows for the direct calculation of key structural parameters, which can be compared across different novel compounds.
| Compound ID | Phase at T (°C) | Diffraction Pattern Features | Calculated Parameters | Phase Assignment |
| LC-BA-01 | 100 | Sharp SAXS peak, diffuse WAXS halo | Layer spacing (d) = 3.5 nm | Smectic A |
| LC-BA-01 | 120 | No SAXS peak, diffuse WAXS halo | - | Nematic |
| LC-BA-02 | 105 | No SAXS peak, diffuse WAXS halo | - | Nematic |
Complementary Structural Confirmation
Before undertaking detailed mesophase characterization, it is crucial to confirm the molecular structure of the synthesized compound itself.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹¹B NMR are essential for confirming the covalent structure of the boronic acid-containing molecule. ¹¹B NMR is a particularly convenient tool for monitoring phenomena related to the boron center.[8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups within the molecule.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[9]
By systematically applying this combination of analytical techniques, researchers can confidently validate the structure of novel liquid crystals synthesized with boronic acids, paving the way for their application in next-generation technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ipme.ru [ipme.ru]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Aryl Halides in Suzuki Coupling with (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical factor influencing the success of this reaction is the nature of the leaving group on the aryl halide. This guide provides an objective comparison of the reactivity of common aryl halides—iodides, bromides, chlorides, and triflates—in a Suzuki coupling reaction with (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid. The information presented is supported by established reactivity trends and generalized experimental data from the scientific literature.
Relative Reactivity: A Clear Hierarchy
The reactivity of aryl halides in palladium-catalyzed Suzuki coupling reactions generally follows a well-established trend, primarily dictated by the strength of the carbon-halogen (or carbon-oxygen in the case of triflates) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker bonds lead to faster oxidative addition and, consequently, higher overall reaction rates.
The generally accepted order of reactivity is:
Aryl Iodide > Aryl Bromide ≈ Aryl Triflate > Aryl Chloride
-
Aryl Iodides: Possessing the weakest carbon-halogen bond among the halides, aryl iodides are the most reactive substrates in Suzuki couplings. They typically react under mild conditions with a broad range of palladium catalysts and ligands, often providing high yields in short reaction times.
-
Aryl Bromides: These are widely used and represent a good balance between reactivity and stability. While less reactive than aryl iodides, they are still highly effective coupling partners and often more cost-effective.
-
Aryl Triflates: Aryl triflates (OTf) are pseudohalides that exhibit reactivity comparable to aryl bromides.[1] They are readily prepared from phenols, offering a valuable alternative when the corresponding halide is not easily accessible.
-
Aryl Chlorides: Due to the strong carbon-chlorine bond, aryl chlorides are the least reactive of the common aryl halides. Their successful coupling often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and may necessitate higher reaction temperatures and longer reaction times.[1] In some standard conditions, aryl chlorides may not react at all.[1]
Performance Comparison: Quantitative Insights
| Aryl Halide (Ar-X) | Leaving Group (X) | Typical Reaction Time | Typical Yield (%) | Catalyst System |
| Aryl Iodide | I | 1 - 6 hours | > 90% | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |
| Aryl Bromide | Br | 4 - 12 hours | 80 - 95% | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |
| Aryl Triflate | OTf | 4 - 12 hours | 75 - 90% | Standard to slightly more active Pd catalysts |
| Aryl Chloride | Cl | 12 - 24 hours | 50 - 80% (highly variable) | Highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) |
Note: The yields and reaction times are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, base, solvent, and temperature used.
Experimental Protocols: A General Framework
The following is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for each specific combination of aryl halide and boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with added water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the degassed solvent to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time.
-
Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel.
Visualizing the Process
To better understand the key stages of a Suzuki coupling reaction, the following diagrams illustrate the general experimental workflow and the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boron reagent, particularly the substituents on the boronic acid, plays a pivotal role in the reaction kinetics, directly influencing reaction rates and overall efficiency. This guide provides an objective comparison of the performance of various substituted boronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison: The Impact of Boronic Acid Substitution on Reaction Rates
Kinetic studies have revealed significant differences in the rates of Suzuki-Miyaura reactions depending on the electronic and steric nature of the substituents on the boronic acid. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the nature of the boronic acid.[1]
The following table summarizes the relative rates of transmetalation for a series of substituted arylboronic acids, providing a quantitative comparison of their reactivity.
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | Observed | 5.78 ± 0.13 | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Not Observed | - (Sigmoidal kinetic profile) | ~0.3 (estimated from reaction time) |
| 3 | 4-Fluorophenylboronic acid neopentyl ester | Not Observed | - (Sigmoidal kinetic profile) | ~5.5 (estimated from reaction time) |
| 4 | 4-Fluorophenylboronic acid catechol ester | Observed | 2.66 ± 0.15 x 10⁻³ s⁻¹ | ~4.6 |
| 5 | 4-Fluorophenylboronic acid glycol ester | Observed | 1.33 ± 0.07 x 10⁻² s⁻¹ | ~23 |
| 6 | Boroxine of 4-Fluorophenylboronic acid | Not Observed | 5.39 ± 0.07 x 10⁻³ s⁻¹ | ~9.33 |
| 7 | α-Hydroxyisobutyrate boronic ester of 4-Fluorophenylboronic acid | Observed | 2.26 ± 0.31 x 10⁻⁴ s⁻¹ | 0.39 |
Data sourced from structural, kinetic, and computational investigations into the role of boronic esters in the Suzuki–Miyaura Reaction.[2]
These data highlight that boronic esters can exhibit significantly different reactivity compared to their corresponding boronic acids.[2][3] While pinacol and neopentyl esters show slower reaction rates, other esters like the glycol and catechol derivatives can lead to substantial rate enhancements.[2] This is attributed to the electronic properties of the diol backbone influencing the nucleophilicity of the ipso-carbon atom attached to boron.[2][3]
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][4] The nature of the boronic acid directly influences the efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Kinetic Studies
The following provides a generalized methodology for conducting kinetic studies of Suzuki-Miyaura reactions, based on common practices in the field.
1. Materials and General Procedures:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be purified and dried according to standard procedures.
-
Palladium catalysts, ligands, bases, aryl halides, and boronic acids should be of high purity and purchased from a reliable commercial source or synthesized and characterized prior to use.
2. In Situ Monitoring of Reaction Kinetics:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, or ³¹P NMR spectroscopy is a powerful tool for monitoring the progress of the reaction in real-time.[5]
-
A typical experiment involves preparing a stock solution of the palladium precursor, ligand, and internal standard in a deuterated solvent in an NMR tube.
-
The reaction is initiated by injecting a solution of the aryl halide, boronic acid, and base at a controlled temperature.
-
Spectra are acquired at regular time intervals to monitor the disappearance of starting materials and the appearance of the product.
-
The concentration of each species can be determined by integrating the corresponding signals relative to the internal standard.
-
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are suitable for monitoring reactions where aliquots can be periodically removed from the reaction mixture.
-
The reaction is set up in a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature.
-
At specific time points, an aliquot of the reaction mixture is withdrawn, quenched (e.g., with a saturated aqueous solution of NH₄Cl), and extracted with an organic solvent.
-
The organic layer is then analyzed by GC or HPLC to determine the concentration of reactants and products. An internal standard is typically used for accurate quantification.
-
3. Data Analysis:
-
The reaction rates are determined by plotting the concentration of the product or a reactant as a function of time.
-
The initial rate method or fitting the concentration-time data to an appropriate rate law can be used to determine the reaction order with respect to each reactant and the rate constant.
The following diagram illustrates a typical experimental workflow for a kinetic study using in situ NMR monitoring.
Caption: A typical experimental workflow for a kinetic study of a Suzuki-Miyaura reaction using NMR spectroscopy.
By understanding the kinetic profiles of different substituted boronic acids, researchers can make informed decisions in designing and optimizing Suzuki-Miyaura cross-coupling reactions for the efficient synthesis of complex organic molecules, a critical aspect in academic research and the development of new pharmaceuticals.
References
A Comparative Guide to Base Selection for the Suzuki Coupling of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a crucial role in the catalytic cycle by activating the boronic acid for transmetalation. This guide provides a comparative analysis of commonly employed bases for the Suzuki coupling of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid, supported by representative experimental data and a detailed protocol to aid researchers in optimizing their synthetic routes.
The selection of an appropriate base can significantly impact reaction yield, rate, and selectivity.[1] Common bases utilized in Suzuki couplings include inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH), as well as some organic bases.[1][2] The efficacy of a particular base is often dependent on the specific substrates, catalyst system, and solvent employed.[1][3]
Data Presentation: Performance of Various Bases
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 4 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 70 |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 7 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 24 | 40 |
| 8 | DIPEA | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 24 | 35 |
Note: Data compiled from illustrative examples in the literature. Yields are highly dependent on the specific substrates and reaction conditions.[1]
From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) under these conditions.[1] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often highly effective choices.[1]
Experimental Protocol: Screening of Bases for Suzuki Coupling
This protocol provides a general procedure for screening different bases in the Suzuki-Miyaura coupling of this compound with an appropriate aryl halide (e.g., a substituted aryl bromide or iodide).
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O mixture, 4:1:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol) to the vessel.
-
Add the solvent mixture (10 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the screening of different bases in the Suzuki coupling reaction.
Caption: Experimental workflow for screening bases in the Suzuki coupling reaction.
References
Unveiling the Thermal Landscape of Boronic Acid-Based Liquid Crystals: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control of material properties is paramount. This guide offers an objective comparison of the thermal characteristics of liquid crystals derived from different boronic acid precursors, supported by experimental data. We delve into the influence of molecular architecture on the mesomorphic behavior, providing a framework for the rational design of novel liquid crystalline materials.
Liquid crystals incorporating boronic acid moieties are a fascinating class of materials, offering unique properties due to the presence of the electron-deficient boron center. The choice of the boronic acid precursor significantly dictates the resulting thermal behavior and mesophase morphology of the liquid crystal. This guide will compare and contrast the thermal properties of two prominent classes of boronic acid-derived liquid crystals: N-methyliminodiacetic acid (MIDA) boronates and triphenylboroxines.
Comparative Analysis of Thermal Properties
The thermal behavior of liquid crystals is primarily characterized by their transition temperatures, mesophase types, and the temperature range over which these phases are stable. The following tables summarize the quantitative data for representative MIDA boronates and triphenylboroxines.
MIDA Boronate-Derived Liquid Crystals
MIDA boronates are known for their high polarity, which plays a crucial role in the formation and stabilization of mesophases. The following table showcases the thermal properties of various MIDA boronates with different mesogenic units and side chains.
| Compound | Side Chains | Melting Point (°C) | Clearing Point (°C) | Mesophase Type | Mesophase Range (K) |
| Fluorene MIDA Boronates | |||||
| Flu(12)MIDA | Alkyl (C12) | 186 | 257 | SmA | 71 |
| Fluorenone MIDA Boronates | |||||
| FluO(O-12)MIDA | Alkoxy (C12) | - | - | SmA | - |
| Benzoic Acid Ester MIDA Boronates | |||||
| BEth9 | Alkyl (C9) | 105 | 147 | SmA | 42 |
| Est12 | Alkyl (C12) | 134 | 152 | SmA | 18 |
| Perfluorinated MIDA Boronate Esters | |||||
| Est2.6F | Fluorinated | - | 240 (decomp.) | SmA | - |
| Est2.8F | Fluorinated | - | 287 (decomp.) | SmA | - |
Table 1: Thermal properties of selected MIDA boronate-derived liquid crystals. Data extracted from various studies.[1][2][3]
Observations from the data indicate that the introduction of alkyl side chains in fluorene-based MIDA boronates leads to a significant enlargement of the mesophase ranges and increased thermal stability compared to their alkoxy counterparts.[1] Furthermore, the incorporation of perfluorinated side chains in benzoic acid ester MIDA boronates was found to increase the transition temperatures and broaden the Smectic A (SmA) phases.[3]
Triphenylboroxine-Derived Liquid Crystals
Triphenylboroxines are cyclic trimers of arylboronic acids and can form discotic liquid crystals. The nature and number of peripheral alkoxy chains are critical in determining their mesomorphic properties.
| Compound | Alkoxy Chain Length | Melting Point (°C) | Clearing Point (°C) | Mesophase Type | Mesophase Range (K) |
| 11b | C9 | 25 | 135 | Colh | 110 |
| 11c | C10 | 35 | 135 | Colh | 100 |
| 11d | C11 | 42 | 128 | Colh | 86 |
| 11e | C12 | 49 | 123 | Colh | 74 |
Table 2: Thermal properties of tris(3,4,5-trialkyloxyphenyl)boroxines.[4]
The data for triphenylboroxines reveals that a minimum alkyl chain length of C9 is required to induce broad mesophases.[4] As the alkyl chain length increases, the melting points rise while the clearing points decrease, leading to a reduction in the mesophase width.[4] These compounds typically exhibit a columnar hexagonal (Colh) mesophase.[4]
Experimental Protocols
The characterization of the thermal properties of these liquid crystals relies on a combination of standard analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and associated enthalpy changes. A typical experimental procedure involves hermetically sealing a small sample (2-5 mg) in an aluminum pan. The sample is then heated and cooled at a controlled rate, typically 10 K/min, under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is monitored as a function of temperature, and the transition temperatures are identified as the peak maxima or minima of the endothermic or exothermic events.
Polarizing Optical Microscopy (POM)
POM is used to identify the type of liquid crystalline phase by observing the characteristic textures that form upon heating and cooling. A small amount of the sample is placed between two glass slides and heated on a hot stage. The sample is observed through a polarizing microscope with crossed polarizers. The different liquid crystal phases (e.g., nematic, smectic, columnar) exhibit unique birefringent textures that can be used for identification.
X-Ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structure of the liquid crystalline phases. The sample is placed in a capillary tube and mounted on a diffractometer. A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected. The resulting diffraction pattern, consisting of sharp peaks at small angles (SAXS) and a diffuse halo at wide angles (WAXS), provides information about the layer spacing in smectic phases or the columnar arrangement in discotic phases.[2][4]
Structure-Property Relationships
The following diagram illustrates the logical relationship between the molecular structure of the boronic acid precursors and the resulting thermal properties of the liquid crystals.
This guide provides a foundational understanding of the thermal properties of liquid crystals derived from different boronic acids. The choice of the boronic acid precursor, along with the nature of the substituents, offers a versatile platform for tuning the mesomorphic behavior to suit specific applications in materials science and drug delivery.
References
Safety Operating Guide
Proper Disposal of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid, ensuring the protection of personnel and the environment. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with full-length sleeves. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (121554-18-5). The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal:
-
Carefully collect solid this compound waste, including any contaminated items such as weighing paper, gloves, and bench paper.
-
Place the solid waste into a designated, compatible, and sealable hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
-
Liquid Waste Disposal:
-
For solutions containing this compound, pour the liquid waste into a designated, compatible, and sealable hazardous waste container.
-
Use a funnel to prevent spills during transfer.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the boronic acid. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the spill to your supervisor and your institution's EHS department.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Personal protective equipment for handling (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and dust particles. |
| Hand Protection | Nitrile or Neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact.[2][3][4][5] Nitrile gloves are effective against acids and bases.[5] |
| Body Protection | Impervious laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational.[5] Have an accessible and recently tested safety shower and eyewash station.[6] All necessary PPE must be donned correctly.
-
Handling: Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.[5] Use appropriate tools (e.g., spatulas, weighing paper) and avoid creating dust.
-
Use in Experiment: If the compound is to be dissolved, add the solvent slowly to the solid to prevent splashing. Ensure all containers are clearly labeled.
-
Decontamination: After use, decontaminate all surfaces and equipment that have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Hierarchy of Controls for Chemical Safety
Caption: Hierarchy of controls for managing chemical hazards in the laboratory.
Waste Disposal Protocol:
-
Waste Segregation: this compound is considered hazardous waste. Do not mix it with non-hazardous waste.[7][8] All contaminated materials, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[7]
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled waste container. Do not pour boronic acid waste down the drain.[8]
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional, local, and federal regulations for hazardous waste disposal.[8][9] For small quantities, neutralization with a mild base may be an option if permitted by local regulations, but this should be confirmed with your EHS department.[7][8]
References
- 1. (4'-Pentyl-[1,1'-biphenyl]-4-yl)boronic acid | 121554-18-5 [sigmaaldrich.com]
- 2. yourglovesource.com [yourglovesource.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. sciencing.com [sciencing.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
